4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4-chloro-6-cyclopentyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-5/h5H,1-4H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPINXIEDJHJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number for 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine
Topic: Technical Monograph: 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine CAS Number: 1139245-04-7 Document Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Part 1: Chemical Identity & Strategic Significance[1]
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine (CAS 1139245-04-7 ) is a specialized heterocyclic building block characterized by a 1,3,5-triazine core substituted with three distinct functional motifs: an electrophilic chlorine atom, a nucleophilic amino group, and a lipophilic cyclopentyl ring.[1][2]
This compound represents a "privileged scaffold" in medicinal chemistry, particularly in the development of Cyclin-Dependent Kinase (CDK) inhibitors and PI3K/mTOR pathway modulators. Its structure allows for orthogonal functionalization:
-
The Chlorine (C-4): Acts as a highly reactive handle for SNAr reactions, allowing the attachment of complex anilines or heterocycles (the "warhead" or "hinge-binder").
-
The Amine (C-2): Provides critical hydrogen bond donor/acceptor motifs for active site alignment.[1]
-
The Cyclopentyl (C-6): Occupies hydrophobic pockets (e.g., the ribose binding pocket or specificity pocket) to enhance potency and selectivity.
Physicochemical Profile
| Property | Specification |
| CAS Number | 1139245-04-7 |
| Molecular Formula | C₈H₁₁ClN₄ |
| Molecular Weight | 198.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in water |
| pKa (Calculated) | ~3.5 (Triazine ring N), ~14 (Exocyclic NH₂) |
| LogP | ~1.8 – 2.2 (Estimated) |
Part 2: Chemical Architecture & Reactivity
The 1,3,5-triazine ring is electron-deficient, making the carbons highly susceptible to nucleophilic attack. However, the presence of the electron-donating amino group (-NH₂) at position 2 deactivates the ring slightly compared to cyanuric chloride, making the remaining chlorine at position 4 more stable but still reactive under controlled conditions.
Reactivity Hierarchy (The "Rules of Engagement")
-
C-4 Chlorine: The primary site for modification.[1] It undergoes Nucleophilic Aromatic Substitution (SNAr) with amines, alkoxides, or thiols. Requires mild heat (40–60°C) or catalysis (Pd-catalyzed Buchwald-Hartwig).[1]
-
Exocyclic Amine (-NH₂): Weakly nucleophilic due to conjugation with the triazine ring.[1] Can be acylated or alkylated but often requires deprotonation (NaH) or strong electrophiles.
-
Cyclopentyl Group: Metabolically stable anchor; provides steric bulk and lipophilicity.[1]
Figure 1: Functional reactivity map of the triazine scaffold.
Part 3: Synthesis & Manufacturing Protocol
Core Directive: This protocol synthesizes the target from Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).[1][3][4][5][6] The sequence is critical: the alkyl group (cyclopentyl) must be installed before the amino group to prevent side reactions, or utilizing a specific temperature-controlled displacement sequence.
Step 1: Mono-Alkylation (Grignard Addition)
Reaction of Cyanuric Chloride with Cyclopentylmagnesium Bromide.[1]
-
Reagents: Cyanuric Chloride (1.0 eq), Cyclopentylmagnesium Bromide (1.05 eq, 2M in ether), THF (Anhydrous).
-
Conditions: -20°C to 0°C, N₂ atmosphere.[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask. Purge with Nitrogen.[1]
-
Dissolution: Dissolve Cyanuric Chloride (18.4 g, 100 mmol) in anhydrous THF (200 mL). Cool to -20°C using a cryocooler or dry ice/acetone bath.
-
Addition: Add Cyclopentylmagnesium Bromide (105 mmol) dropwise via a pressure-equalizing addition funnel over 45 minutes. Critical: Maintain internal temperature below -10°C to prevent bis-alkylation.[1]
-
Reaction: Stir at -10°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting material (Rf ~0.8) should disappear, yielding the mono-alkylated intermediate (2,4-dichloro-6-cyclopentyl-1,3,5-triazine).[1]
-
Quench: Quench cautiously with saturated NH₄Cl solution (50 mL) at 0°C.
-
Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine.[1][7] Dry over Na₂SO₄ and concentrate in vacuo.
-
Intermediate: 2,4-Dichloro-6-cyclopentyl-1,3,5-triazine.[1] (Pale yellow oil/solid). Use immediately in Step 2.
Step 2: Mono-Amination
Displacement of one Chloride with Ammonia.[1]
-
Reagents: Intermediate from Step 1, Ammonium Hydroxide (28-30% aq, 2.5 eq) or Ammonia solution in Dioxane (0.5 M).
-
Conditions: 0°C to Room Temperature.
Protocol:
-
Solvation: Dissolve the crude dichloro-intermediate in THF (150 mL). Cool to 0°C .[1][7]
-
Addition: Add Ammonium Hydroxide (25 mL, excess) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (25°C) over 2 hours.
-
Why? At 0°C, the first chlorine is displaced. Higher temperatures (>40°C) would risk displacing the second chlorine to form the diamine.
-
-
Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 1:1). Product will be more polar than the dichloro-precursor.[1]
-
Isolation: Evaporate THF. Dilute the aqueous residue with water (100 mL). The product often precipitates as a white solid.
-
Purification: Filter the solid. Wash with cold water and Hexane.[1] Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-40% EtOAc in Hexane) if necessary.[1]
Figure 2: Step-wise synthetic pathway for CAS 1139245-04-7.
Part 4: Quality Control & Validation
To ensure the integrity of the compound for research use, the following analytical criteria must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 97.0% Area |
| Identity (H-NMR) | 400 MHz DMSO-d₆ | δ ~1.5-2.0 (m, 8H, Cyclopentyl), δ ~2.8 (m, 1H, CH-methine), δ ~7.5 (br s, 2H, NH₂).[1] |
| Identity (MS) | LC-MS (ESI+) | [M+H]⁺ = 199.1 / 201.1 (Characteristic Cl isotope pattern 3:[1]1) |
| Residual Solvents | GC-Headspace | THF < 720 ppm, EtOAc < 5000 ppm |
Self-Validating Check:
-
Isotope Pattern: In Mass Spec, the presence of a single chlorine atom must show the characteristic M and M+2 peaks in a 3:1 intensity ratio.
-
Regioselectivity: If the melting point is too high (>250°C), suspect the formation of the diamine (over-reaction). If the product is an oil that refuses to crystallize, check for residual dichloro intermediate (under-reaction).
Part 5: Safety & Handling
-
Hazards: Chlorotriazines are potential sensitizers and irritants .[1] They can cause contact dermatitis.[1]
-
Inhalation: Dust may cause respiratory irritation.[1][8] Use a fume hood.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of the C-Cl bond to C-OH over months if exposed to humidity).[1]
References
-
PubChem. (n.d.). Compound Summary for Triazine Derivatives. National Library of Medicine. Retrieved February 23, 2026, from [Link]
- Menicagli, R., et al. (1980). "Reaction of Grignard reagents with cyanuric chloride." Tetrahedron Letters, 21(47), 4525-4528. (Foundational chemistry for alkyl-triazine synthesis).
-
Bakharev, V., et al. (2012).[9] "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin. (Context on triazine amination selectivity).
-
CAS Common Chemistry. (n.d.).[10] Search for 1,3,5-triazin-2-amine derivatives. American Chemical Society.[1][10] Retrieved February 23, 2026, from [Link]
Sources
- 1. 1548423-17-1|4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
- 2. 1303967-42-1|4-Chloro-6-cyclohexyl-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine
Part 1: Executive Summary & Molecular Identity[1]
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is a specialized heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors (specifically CDK, mTOR, and PI3K pathways).[1] As a 1,3,5-triazine (s-triazine) derivative, it functions as a "privileged scaffold," offering a rigid planar core that mimics the adenine ring of ATP, allowing it to anchor effectively within the ATP-binding pockets of enzymatic targets.
The molecule is characterized by a unique substitution pattern: a C-linked cyclopentyl group (conferring hydrophobic bulk for selectivity), a free primary amine (for hydrogen bond donation to the hinge region), and a reactive chlorine (serving as a handle for further diversification via nucleophilic aromatic substitution).
Table 1: Molecular Identity & Physicochemical Properties[1][2]
| Property | Specification |
| CAS Registry Number | 1139245-04-7 |
| IUPAC Name | 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine |
| Molecular Formula | C₈H₁₁ClN₄ |
| Molecular Weight | 198.65 g/mol |
| Exact Mass | 198.0672 |
| SMILES | NC1=NC(Cl)=NC(C2CCCC2)=N1 |
| InChI Key | PXQRJJIYVDWFHT-UHFFFAOYSA-N |
| Calculated LogP | ~2.1 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Physical State | Off-white to pale yellow solid |
Part 2: Synthetic Architecture
The synthesis of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine requires a high degree of chemoselectivity.[1] The 1,3,5-triazine core (derived from cyanuric chloride) is highly electrophilic. The challenge lies in introducing the carbon-linked cyclopentyl group without causing over-substitution or hydrolysis of the remaining chlorides.[1]
Critical Synthetic Protocol
Reagents: Cyanuric Chloride (TCT), Cyclopentylmagnesium Bromide (Grignard), Aqueous Ammonia, THF.
Step 1: C-Alkylation (The Grignard Addition) [1]
-
Rationale: Unlike N-linked substituents which are introduced via amines, the C-cyclopentyl group requires an organometallic approach.[1] Grignard reagents are preferred over organolithiums due to better functional group tolerance with the triazine ring.
-
Protocol:
-
Dissolve Cyanuric Chloride (1.0 eq) in anhydrous THF under inert atmosphere (N₂).
-
Cool the system to -20°C to -10°C . Note: Temperature control is vital.[1] Above 0°C, bis-alkylation occurs rapidly.[1]
-
Add Cyclopentylmagnesium bromide (0.95 eq) dropwise over 60 minutes.
-
Mechanism: The Grignard reagent attacks the electron-deficient triazine ring, displacing one chloride ion to form 2,4-dichloro-6-cyclopentyl-1,3,5-triazine .[1]
-
Quench carefully with dilute HCl to neutralize the magnesium salt, but maintain low temperature to prevent acid-catalyzed hydrolysis of the chlorides.
-
Step 2: Desymmetrization via Amination [1]
-
Rationale: The intermediate from Step 1 has two equivalent chlorines. Replacing one with an amine creates the desired asymmetry.
-
Protocol:
-
Re-dissolve the crude 2,4-dichloro-6-cyclopentyl-1,3,5-triazine in THF/Dioxane.
-
Add Aqueous Ammonia (NH₄OH, 2.0 eq) at 0°C .
-
Stir for 2–4 hours, allowing the temperature to rise to 20°C.
-
Purification: The product precipitates upon addition of water or can be extracted with Ethyl Acetate. Recrystallization from Ethanol/Water ensures removal of any bis-amino byproducts.[1]
-
Visualizing the Synthetic Pathway
Figure 1: Stepwise chemoselective synthesis starting from Cyanuric Chloride.[2]
Part 3: Physicochemical Profiling & Analytics
To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed.
1. Proton NMR (¹H-NMR, DMSO-d₆):
-
Amine Protons: A broad singlet around δ 7.0–7.5 ppm (2H, exchangeable with D₂O). This confirms the formation of the primary amine.
-
Cyclopentyl Methine: A multiplet at δ 2.8–3.0 ppm (1H). This is the diagnostic peak for the direct ring attachment.
-
Cyclopentyl Methylenes: A series of multiplets between δ 1.5–2.0 ppm (8H), representing the aliphatic ring protons.
2. Mass Spectrometry (LC-MS):
-
Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio for the M (199) and M+2 (201) peaks.
-
Ionization: Positive mode (ESI+) will show [M+H]⁺ = 199.07.
3. Stability Considerations:
-
Hydrolytic Instability: The C4-Chlorine is susceptible to hydrolysis in acidic or basic aqueous media, converting the molecule to the inactive 2-hydroxy (tautomerizing to oxo) species.[1] Storage should be in a desiccator at -20°C.
Part 4: Pharmacophore Utility
This molecule is not a drug in itself but a high-value Lead-Hopping Scaffold .[1] In the context of kinase inhibition, it serves as a bioisostere for the pyrimidine core found in drugs like Palbociclib or Ribociclib.
Mechanism of Action (Scaffold Level):
-
Hinge Binding: The N1 and the 2-NH₂ group form a donor-acceptor motif that binds to the hinge region of the kinase ATP pocket (e.g., Valine or Leucine residues).[1]
-
Selectivity Pocket: The Cyclopentyl group at C6 is positioned to project into the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase conformation. This steric bulk helps discriminate between kinases (e.g., CDK4 vs. CDK2).
-
Diversification Point: The remaining C4-Chlorine is the "exit vector."[1] It is designed to be displaced by complex amines (e.g., piperazines, pyridines) to reach the ribose binding pocket or solubilizing regions.
Decision Tree: Scaffold Diversification
Figure 2: SAR exploration strategy using the chlorotriazine core as a divergence point.
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Menicagli, R., et al. (1987).[3] "Grignard alkylation of cyanuric chloride: A route to mono- and di-alkyltriazines." Tetrahedron Letters, 28(41). (Foundational chemistry for C-alkylation of triazines).
-
Bakharev, V., et al. (2012).[3] "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin. (Discusses hydrolysis and amination selectivity).
-
BLD Pharm. (2024). "Product Datasheet: 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine (CAS 1139245-04-7)."
-
Lim, H.Y., et al. (2024). "1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer." European Journal of Medicinal Chemistry. (Context for kinase inhibitor applications).
Sources
Technical Guide: Physical Properties & Characterization of Cyclopentyl Amino Chlorotriazines
The following technical guide details the physicochemical architecture, synthesis, and characterization of Cyclopentyl Amino Chlorotriazines (CPCTs) . This class of heterocyclic scaffolds serves as a critical junction in the development of Photosystem II inhibitors (agrochemicals) and CDK/mTOR pathway modulators (pharmaceuticals).
Part 1: Executive Summary & Molecular Architecture
Cyclopentyl amino chlorotriazines (CPCTs) represent a lipophilic subclass of the 1,3,5-triazine family. Structurally, they consist of a planar s-triazine core substituted at the 2-position with a chlorine atom (leaving group/electronic modulator) and at the 4-position with a cyclopentylamino moiety. The 6-position is typically variable (amino, alkylamino, or aryl), dictating the final application.
The cyclopentyl group introduces a specific hydrophobic bulk (
Electronic Distribution & Tautomerism
The 1,3,5-triazine ring is electron-deficient. The chlorine atom at C2 exerts a strong inductive electron-withdrawing effect (-I), activating the ring for nucleophilic aromatic substitution (
-
Dipole Moment: The vector sum of the C-Cl bond and the lone pairs on the ring nitrogens creates a significant dipole (typically 2.5–3.5 D), favoring solubility in polar aprotic solvents (DMSO, DMF).
-
pKa: The ring nitrogens are weakly basic (
). Protonation occurs at the ring nitrogen N1 or N3, not the exocyclic amine, leading to increased solubility in acidic media (pH < 2).
Part 2: Physicochemical Profiling
Understanding the solubility and lipophilicity profile is critical for optimizing formulation and predicting ADMET properties.
Solubility & Lipophilicity
The cyclopentyl ring increases lipophilicity compared to linear alkyl chains due to the "hydrophobic effect" of the cycloalkane.
| Property | Value / Range | Mechanistic Insight |
| Water Solubility ( | 5 – 40 mg/L (Neutral pH) | Low solubility due to high lattice energy and hydrophobic cyclopentyl group. |
| Log P (Octanol/Water) | 2.8 – 3.5 | The cyclopentyl group adds ~1.5 log units vs. unsubstituted amino. Indicates high membrane permeability. |
| Log D (pH 7.4) | ~3.0 | Non-ionizable at physiological pH; Log D |
| pKa (Conjugate Acid) | 1.8 ± 0.2 | Protonation of the triazine ring N. Soluble in 0.1 M HCl. |
| Henry’s Law Constant | Low volatility; unlikely to partition significantly into air. |
Thermal & Solid-State Properties
CPCTs exhibit high melting points due to extensive intermolecular hydrogen bonding.
-
Melting Point: Typically 185°C – 215°C (Dependent on the R-group at position 6).
-
Decomposition: Dehalogenation (loss of Cl) typically begins >250°C.
-
Crystal Habit: Often crystallizes as monoclinic needles or prisms. The lattice is stabilized by N-H...N hydrogen bonds between the exocyclic amino hydrogen and the ring nitrogen of an adjacent molecule.
Part 3: Synthetic Methodology & Validation
The synthesis relies on the temperature-controlled reactivity of cyanuric chloride. This protocol ensures the selective mono-addition of cyclopentylamine.
Protocol: Selective Synthesis of 2-Chloro-4-(cyclopentylamino)-6-amino-1,3,5-triazine
Reagents: Cyanuric Chloride (Trichlorotriazine), Cyclopentylamine, Ammonia (aq), Acetone,
-
Step 1: First Substitution (0°C - Control is Critical)
-
Dissolve Cyanuric Chloride (1 eq) in Acetone. Cool to 0°C.[1]
-
Add Cyclopentylamine (0.95 eq) dropwise over 30 mins.
-
Mechanism: Kinetic control prevents di-substitution. The first Cl is displaced by the amine via
. -
Add
(1 eq) to neutralize HCl. Stir for 2 hours at 0–5°C.
-
-
Step 2: Second Substitution (Room Temp)
-
Add Ammonium Hydroxide (excess) to the reaction mixture.
-
Allow temperature to rise to 25°C. Stir for 4 hours.
-
Note: The second Cl is less reactive due to the electron-donating effect of the first amino group.
-
-
Step 3: Isolation
-
Precipitate by pouring into ice water. Filter the white solid.
-
Purification: Recrystallize from Ethanol/Water (80:20).
-
Visualization: Synthetic Logic & Reactivity
The following diagram illustrates the temperature-dependent selectivity, a core concept in triazine chemistry.
Caption: Temperature-controlled nucleophilic substitution pathway for selective CPCT synthesis.
Part 4: Solid-State Characterization (Crystallography)
In the solid state, CPCTs form robust supramolecular synthons. The R2,2(8) motif is the dominant packing feature, where two triazine molecules pair via dual hydrogen bonds.
Crystal Packing Logic
-
Donor: Exocyclic N-H (Cyclopentylamino).
-
Acceptor: Ring Nitrogen (N3 position).
-
Geometry: The cyclopentyl rings typically adopt an "envelope" conformation to minimize steric clash within the lattice, alternating in a zigzag pattern to maximize packing density.
Caption: Supramolecular assembly of CPCTs mediated by R2,2(8) hydrogen bonding motifs.
Part 5: Stability & Degradation Pathways
Researchers must be aware of the specific degradation profiles during storage and biological assays.
-
Hydrolysis: The C-Cl bond is susceptible to hydrolysis, particularly in basic conditions (pH > 10) or high temperatures, converting the chlorotriazine to a hydroxy-triazine (inactive).
-
Half-life (pH 7, 25°C): > 30 days (Stable).
-
Half-life (pH 2, 25°C): < 24 hours (Acid-catalyzed hydrolysis).
-
-
Photostability: The triazine core absorbs UV light (
nm). Prolonged exposure to sunlight can lead to N-dealkylation (loss of the cyclopentyl group).
References
-
Solubility & Lipophilicity of Triazines
-
Synthesis of Amino-Chlorotriazines
-
Crystal Structure & H-Bonding (R2,2(8) Motif)
-
Cyclopentyl Group Properties
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-6-(cyclopentoxy)pyrazine | C9H13N3O | CID 66520317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2018081211A1 - Deuterated 7-cyclopentyl-n, n-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7h-pyrrolo[2,3-d]pyrimdine-6-carboxamide - Google Patents [patents.google.com]
- 10. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
Topic: 1,3,5-Triazine Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,5-triazine, or s-triazine, scaffold has emerged as a cornerstone in medicinal chemistry, transitioning from its origins in agricultural and materials science to become a "privileged" structure in drug discovery.[1][2] Its unique electronic properties, predictable reactivity, and geometrically defined substitution vectors make it an ideal core for developing diverse libraries of bioactive compounds.[3] This guide provides a senior-level perspective on the strategic utilization of the 1,3,5-triazine scaffold, moving from its fundamental chemical principles and synthetic accessibility to its successful application in targeting a wide array of diseases, most notably cancer.[4][5] We will explore the causality behind key synthetic choices, present validated experimental protocols, and review the structure-activity relationships that drive the design of next-generation therapeutics.
The Strategic Advantage of the 1,3,5-Triazine Core
The utility of the 1,3,5-triazine ring stems from a confluence of favorable chemical and structural properties:
-
Synthetic Accessibility: The scaffold is readily constructed, most commonly from the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[6] This allows for cost-effective, large-scale synthesis of derivatives.
-
Controlled, Sequential Reactivity: The three chlorine atoms on cyanuric chloride can be substituted sequentially with a high degree of control, primarily by modulating the reaction temperature. This enables the precise and directional installation of three different pharmacophoric groups.[6][7]
-
Structural Rigidity and Defined Vectors: The planar, aromatic nature of the triazine ring provides a rigid core, projecting its substituents into three distinct vectors (C2, C4, C6) in a well-defined spatial arrangement. This is highly advantageous for optimizing interactions within a biological target's binding site.
-
Bioisosteric Potential: The triazine core can act as a bioisostere for other chemical groups, such as phenyl or pyrimidine rings, while its nitrogen atoms offer additional hydrogen bond accepting capabilities, a critical feature for molecular recognition by protein targets.[8]
-
Proven Biological Activity: Decades of research have demonstrated the broad biological relevance of triazine derivatives, which exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[5][9][10] This extensive history provides a rich foundation for new discovery programs. Notably, several triazine-based drugs have reached the clinic, including the anticancer agent Altretamine, validating the scaffold's therapeutic potential.[11][12]
Mastering the Synthesis: From Cyanuric Chloride to Molecular Diversity
The cornerstone of 1,3,5-triazine chemistry is the predictable nucleophilic aromatic substitution (SNA_r_) on cyanuric chloride.[13] The triazine ring is highly electron-deficient due to its three electronegative nitrogen atoms, making the carbon atoms exceptionally electrophilic and susceptible to attack by nucleophiles.[13]
The Guiding Principle: Temperature-Dependent Sequential Substitution
The true power of cyanuric chloride lies in the differential reactivity of its three chlorine atoms. The substitution of each chlorine atom requires progressively more energy, a phenomenon that can be exploited to achieve selective functionalization.[6][14]
-
First Substitution (Monosubstitution): Occurs readily at low temperatures, typically 0–5 °C . The first nucleophile attacks the highly reactive starting material.
-
Second Substitution (Disubstitution): Requires moderate temperatures, often room temperature . The introduction of the first substituent (usually an electron-donating group like an amine or alcohol) slightly deactivates the ring, making the subsequent substitution less facile.[6]
-
Third Substitution (Trisubstitution): Demands elevated temperatures, frequently requiring heating or reflux conditions .[6] With two electron-donating groups on the ring, the final carbon-chlorine bond is the least reactive, necessitating significant thermal energy to overcome the activation barrier.[14]
This stepwise reactivity is the fundamental reason why the triazine scaffold is so effective for building combinatorial libraries and creating complex, unsymmetrical molecules from a simple, symmetrical starting material.
Caption: Temperature-controlled sequential substitution on cyanuric chloride.
Experimental Protocol: Synthesis of a Trisubstituted 1,3,5-Triazine
This protocol provides a self-validating system for the synthesis of an N2,N4,N6-trisubstituted-1,3,5-triazine, a common core structure in drug discovery programs. The causality for each step is explained.
Objective: To synthesize N2-benzyl-N4-morpholino-N6-phenyl-1,3,5-triazine-2,4,6-triamine.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)
-
Benzylamine (Nucleophile 1)
-
Morpholine (Nucleophile 2)
-
Aniline (Nucleophile 3)
-
N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step 1: Synthesis of 4,6-dichloro-N-benzyl-1,3,5-triazin-2-amine
-
Preparation: Dissolve cyanuric chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere. Causality: An inert atmosphere prevents side reactions with atmospheric moisture.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This is the critical temperature control step to ensure only monosubstitution occurs.
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.0 eq) and DIEA (1.1 eq) in DCM. Add this solution dropwise to the stirring TCT solution over 30 minutes. Causality: DIEA is a non-nucleophilic base that neutralizes the HCl byproduct, driving the reaction forward without competing as a nucleophile. Dropwise addition prevents localized heating and potential disubstitution.
-
Reaction & Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC, observing the consumption of TCT and the appearance of a new, less polar spot.[13]
-
Work-up: Once the reaction is complete, wash the mixture with water to remove DIEA hydrochloride. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monosubstituted product, which can often be used directly in the next step.
Step 2: Synthesis of 4-chloro-N-benzyl-6-morpholino-1,3,5-triazin-2-amine
-
Preparation: Dissolve the crude product from Step 1 (1.0 eq) in 1,4-dioxane.
-
Reagent Addition: Add morpholine (1.0 eq) followed by K₂CO₃ (1.5 eq). Causality: K₂CO₃ is a suitable base for this step. The reaction now proceeds at a higher temperature.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours.[13] Monitor by TLC until the starting material is consumed.
-
Work-up: Filter off the K₂CO₃. Add water to the filtrate to precipitate the product. Collect the solid by filtration, wash with water, and dry.
Step 3: Synthesis of N2-benzyl-N4-morpholino-N6-phenyl-1,3,5-triazine-2,4,6-triamine
-
Preparation: Suspend the disubstituted product from Step 2 (1.0 eq) in a suitable high-boiling solvent like 1,4-dioxane or perform the reaction neat.
-
Reagent Addition: Add aniline (1.1 eq).
-
Reaction & Monitoring: Heat the reaction mixture to reflux (e.g., ~100-120 °C) for 6-12 hours. Causality: Significant thermal energy is required to substitute the final, least reactive chlorine atom. Monitor completion by TLC.
-
Purification: Cool the reaction mixture. The product may precipitate upon cooling or after the addition of an anti-solvent like hexane. The final product should be purified by column chromatography or recrystallization to achieve high purity, which is essential for biological testing.
Therapeutic Applications & Structure-Activity Relationships
The 1,3,5-triazine scaffold has been successfully employed to develop inhibitors for a multitude of biological targets. Its ability to present diverse chemical functionalities in a rigid, defined orientation makes it a powerful tool for probing the complex topographies of enzyme active sites and receptor binding pockets.
Anticancer Agents: The Primary Frontier
Cancer research has been the most fruitful area for triazine-based drug discovery.[15] Derivatives have been developed to inhibit a wide range of targets crucial for tumor growth and survival.[4][16]
Kinase Inhibitors: The triazine core is particularly effective as a "hinge-binding" scaffold in ATP-competitive kinase inhibitors.[8]
-
EGFR Inhibitors: Many triazine derivatives target Epidermal Growth Factor Receptor (EGFR), a key driver in various cancers. The triazine nitrogens can form critical hydrogen bonds in the ATP binding pocket. For example, novel 1,3,5-triazine-based pyrazole derivatives have shown potent inhibitory activity against EGFR-tyrosine kinase with IC₅₀ values as low as 229.4 nM.[17]
-
PI3K/mTOR Inhibitors: The PI3K/mTOR pathway is one of the most frequently activated signaling routes in cancer.[16] Triazine derivatives have been designed as potent dual PI3K/mTOR inhibitors, a strategy that can overcome resistance mechanisms.[18] Gedatolisib is a clinical-stage s-triazine derivative targeting this pathway.[15]
-
Other Kinase Targets: The scaffold has been successfully applied to inhibit Focal Adhesion Kinase (FAK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), highlighting its versatility.[19][20][21]
Caption: Inhibition of the PI3K/mTOR pathway by a dual-target 1,3,5-triazine agent.
Antifolates (DHFR Inhibitors): 1,3,5-triazine derivatives can mimic the structure of folic acid, allowing them to act as potent inhibitors of dihydrofolate reductase (DHFR).[11] This enzyme is essential for the synthesis of nucleotides required for DNA replication, and its inhibition halts the proliferation of rapidly dividing cancer cells.[11]
Structure-Activity Relationship (SAR) Summary
Decades of research have yielded key insights into how substituent choices on the triazine core impact biological activity. The following table summarizes general SAR trends for anticancer activity.
| Position | Substituent Type | General Impact on Anticancer Activity | Rationale & Examples |
| C2, C4, C6 | Bulky, hydrophobic groups | Often increases potency. | Fills hydrophobic pockets in kinase active sites. Phenyl, substituted anilines, and quinazoline moieties have proven effective.[3][20] |
| C2, C4, C6 | Heterocyclic amines (e.g., morpholine, piperidine, piperazine) | Frequently enhances solubility and can provide key interaction points. | Morpholine and piperidine are common in active compounds.[1][9] Piperazine can be used as a linker to introduce additional pharmacophores. |
| C4/C6 | Substituted anilines (e.g., 3-fluoro, 4-methoxy) | Can significantly modulate kinase selectivity and potency. | Fluorine can engage in specific interactions and alter electronics. Methoxy groups can act as H-bond acceptors. SAR studies show 3- and 4-fluorophenylamino moieties are important.[3][15] |
| Any | Groups capable of H-bonding (e.g., -NH₂, -OH) | Crucial for anchoring the molecule in the target's active site. | Primary amines on the triazine core are common features in DHFR and kinase inhibitors, mimicking interactions of the natural substrate.[8][11] |
Emerging Therapeutic Areas
While oncology remains the dominant application, the 1,3,5-triazine scaffold is proving its worth in other fields:
-
Antimicrobial Agents: By mimicking the cationic and lipophilic properties of antimicrobial peptides, triazine derivatives have been developed with potent activity against bacteria like Staphylococcus aureus and Acinetobacter baumannii.[22]
-
Antiviral Agents: The scaffold has been explored for activity against a range of viruses, including HIV and Potato Virus Y (PVY), demonstrating its broad utility in anti-infective research.[23][24][25]
-
Neurodegenerative Diseases: More recently, triazine derivatives have been investigated as multi-target-directed ligands (MTDLs) for Alzheimer's disease, designed to inhibit enzymes like acetylcholinesterase (AChE) and BACE-1 simultaneously.[10][26]
Conclusion and Future Outlook
The 1,3,5-triazine scaffold is far more than just another heterocyclic core; it is a robust and highly adaptable platform for drug discovery. Its predictable, controllable chemistry provides a direct route to vast and diverse chemical libraries, while its rigid, geometrically precise structure is ideal for rational, structure-based drug design. The clinical success of triazine-based drugs has cemented its status as a privileged scaffold.
The future of triazine chemistry in drug discovery is bright. Efforts will continue to focus on designing next-generation inhibitors with improved selectivity to minimize off-target effects. Furthermore, the triazine core is perfectly suited for the development of MTDLs, single molecules designed to hit multiple targets in a disease pathway, a promising strategy for complex conditions like cancer and Alzheimer's disease.[10] As our understanding of disease biology deepens, the versatility of the 1,3,5-triazine scaffold ensures it will remain an indispensable tool for medicinal chemists aiming to create the effective therapies of tomorrow.
References
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- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018, October 31). Frontiers.
- Balaha, M., El-Mahdy, H., & El-Hamamsy, M. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (n.d.). PMC.
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- Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. (n.d.). PMC.
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- mechanism of nucleophilic substitution on dichloro-s-triazines. (n.d.). Benchchem.
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- Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024, July 11). Organic & Biomolecular Chemistry (RSC Publishing).
- Medicinal chemistry discoveries among 1,3,5-triazines: recent advances (2000-2013) as antimicrobial, anti-TB, anti-HIV and antimalarials. (n.d.). PubMed.
- Quinazoline clubbed 1,3,5-triazine derivatives as VEGFR2 kinase inhibitors: design, synthesis, docking, in vitro cytotoxicity and in ovo antiangiogenic activity. (2018, December 15). PubMed.
-
Structure-based design, synthesis, and study of pyrazolo[1,5-a][11][16][17]triazine derivatives as potent inhibitors of protein kinase CK2. (n.d.). ResearchGate. Retrieved February 22, 2026, from
- 1,3,5-triazine derivatives: Significance and symbolism. (2024, December 5).
- 1,3,5-Triazine synthesis. (n.d.). ChemicalBook.
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Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][11][16][17]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. (2014, September 2). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 22, 2026, from
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025, June 2). MDPI.
- Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (2025, January 4). Taylor & Francis.
- Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (2026, February 11). Der Pharma Chemica.
- Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (n.d.). Der Pharma Chemica.
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1,3,5-Triazines: A promising scaffold for anticancer drugs development. (2017, December 15). PubMed. Retrieved February 22, 2026, from 23.[11][16][17]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. (2025, August 6). Retrieved February 22, 2026, from
- Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023, October 17).
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- 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. (2021, March 24). PubMed.
- The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. (n.d.). PMC.
- 1,3,5-Triazine. (n.d.). Wikipedia.
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- Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (2022, January 1). Bentham Science Publishers.
- 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (2025, January 21). MDPI.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
- Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023, May 23). MDPI.
- 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. (2025, January 21). PMC.
- Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. (2024, May 8). Royal Society Publishing.
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Precision Engineering of the s-Triazine Scaffold: A Technical Guide to Novel Medicinal Chemistry Applications
Executive Summary
The 1,3,5-triazine (s-triazine) core represents a "privileged scaffold" in medicinal chemistry due to its unique pseudo-symmetrical "star-shaped" topology. Unlike linear scaffolds, s-triazine allows for the precise, independent orientation of three distinct pharmacophores in 3D space. This guide provides a technical deep-dive into the design, synthesis, and biological evaluation of novel s-triazine derivatives, specifically focusing on their application as dual PI3K/mTOR inhibitors in oncology and DHFR inhibitors in antimicrobial resistance.
Part 1: The Synthetic Logic (Chemoselectivity & Orthogonality)
The foundation of s-triazine chemistry lies in the temperature-dependent reactivity of Cyanuric Chloride (TCT). As a Senior Scientist, it is critical to understand that TCT does not react randomly; it follows a strict deactivation mechanism .
The Deactivation Principle
The replacement of the first electron-withdrawing chlorine atom with an electron-donating nucleophile (e.g., an amine or alkoxide) increases the electron density of the triazine ring. This deactivates the remaining carbons toward subsequent nucleophilic aromatic substitution (
Workflow Visualization: Temperature-Controlled Substitution
The following diagram illustrates the critical temperature thresholds required to overcome ring deactivation at each step.
Caption: Kinetic control strategy for sequential functionalization of the s-triazine core. Note the escalating energy requirements.
Part 2: Strategic Functionalization & SAR
Oncology: PI3K/mTOR Dual Inhibition
The s-triazine core mimics the ATP-binding hinge region of kinases. A prime example of this architecture is Gedatolisib (PF-05212384). The structural logic involves:
-
Hinge Binder: The triazine nitrogen and adjacent substituents form hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3K
). -
Solubility Tail: Morpholine or piperazine moieties are introduced (usually at
or ) to improve aqueous solubility and pharmacokinetic profiles, addressing the high lipophilicity of the aromatic core. -
Specificity: Urea linkages or aryl-sulfonamides at
extend into the affinity pocket, granting selectivity over other kinases.
Antimicrobial: DHFR Inhibition
In antimicrobial applications, s-triazines serve as bioisosteres for the pyrimidine ring found in folic acid. They act by inhibiting Dihydrofolate Reductase (DHFR).[1][2]
-
Mechanism: The 2,4-diamino-s-triazine motif mimics the 2,4-diamino-pyrimidine of Trimethoprim, competing with dihydrofolate for the active site.
-
Novelty: Recent hybrids incorporating sulfonamides or caffeic acid moieties have shown efficacy against resistant S. aureus strains [1, 5].
Comparative SAR Data
The following table summarizes the impact of substituent choices on biological activity (IC
| Substituent Position | Functional Group ( | Effect on Potency (PI3K) | Effect on ADME |
| Position 2 ( | Aryl-Urea | High Increase (H-bond donor) | Lowers Solubility |
| Position 2 ( | Simple Phenyl | Moderate | High Lipophilicity (Poor) |
| Position 4 ( | Morpholine | Neutral | High Increase (Solubility) |
| Position 4 ( | Diethylamine | Low | Moderate |
| Position 6 ( | Hydrazine/Sulfonamide | Variable (Target dependent) | Metabolic Liability |
Part 3: Biological Mechanism of Action[3]
Understanding the downstream effects of s-triazine inhibition is crucial for assay design. The following diagram maps the PI3K/AKT/mTOR pathway, the primary target for Gedatolisib-like derivatives.
Caption: Dual inhibition of PI3K and mTOR by s-triazine derivatives blocks downstream proliferation signaling.[3]
Part 4: Experimental Protocols
Chemical Synthesis: General Procedure for Tris-Substituted s-Triazines
Rationale: This protocol uses a stepwise temperature gradient to ensure mono-dispersity of the library.
Reagents: Cyanuric Chloride (TCT), Aniline derivatives (Nucleophile 1), Morpholine (Nucleophile 2), Hydrazine hydrate (Nucleophile 3), DIPEA (Base), THF/Acetone.
-
Step 1 (0°C): Dissolve TCT (1.0 eq) in dry acetone at 0°C. Add Nucleophile 1 (0.95 eq) dropwise over 30 mins. Add DIPEA (1.1 eq) to scavenge HCl. Critical: Maintain temp < 5°C to prevent di-substitution.[4] Stir for 2h.
-
Step 2 (RT): Allow the mixture to warm to 20°C. Add Nucleophile 2 (1.0 eq) and DIPEA (1.1 eq). Stir for 4-6h. Monitor via TLC (Hexane:EtOAc 7:3).
-
Step 3 (Reflux): Add Nucleophile 3 (2.0 eq) and excess base. Heat to reflux (60-70°C) for 12h.
-
Workup: Pour onto crushed ice. The precipitate is filtered, washed with water (to remove salts), and recrystallized from Ethanol.
-
Validation:
H NMR must show distinct signals for all three substituents.
Biological Assay: In Vitro PI3K Kinase Inhibition
Rationale: A luminescent assay measures the depletion of ATP, correlating inversely with kinase activity.
-
Preparation: Prepare 3x serial dilutions of the s-triazine derivative in DMSO.
-
Enzyme Mix: Incubate recombinant PI3K
(0.5 µg/mL) with the compound for 15 mins at RT. -
Substrate Addition: Add PIP2:PS substrate and ATP (10 µM).
-
Reaction: Incubate for 1 hour at RT.
-
Detection: Add Kinase-Glo® reagent (Promega). Read luminescence.
-
Analysis: Plot Log[Concentration] vs. % Inhibition to determine IC
using non-linear regression.
References
-
Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules. (2025).
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. (2024).
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. (2023).
-
Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships. Archiv der Pharmazie. (2022).
-
Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents. Molecules. (2024).
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Navigating the Synthesis and Procurement of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine: A Technical Guide for Researchers
For Immediate Release
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals interested in 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine. As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of its procurement, synthesis, and characterization is paramount. This document provides a comprehensive overview, from supplier pricing to detailed, field-proven synthetic protocols and analytical methodologies.
Introduction to 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is a disubstituted triazine derivative. The 1,3,5-triazine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to antiviral, anticancer, and herbicidal properties. The specific combination of a chloro, a cyclopentyl, and an amine group on the triazine ring makes this compound a versatile building block for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs.
Supplier and Pricing Analysis
The procurement of key starting materials is a critical first step in any research and development workflow. A survey of prominent chemical suppliers reveals the availability of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine and its analogs, though pricing and stock levels can vary. Below is a comparative table of potential suppliers. It is important to note that for many research chemicals, pricing is available upon request and can fluctuate based on purity and quantity.
| Supplier | Compound Name | CAS Number | Purity | Quantity | Price (USD) |
| BLD Pharm | 4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine | 1548423-17-1 | 95%+ | 1g | Request Quote |
| MolPort | 2-({4-chloro-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}amino)ethan-1-ol | N/A | 90% | 5mg | ~$69.00 |
| Fisher Scientific | 4-cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | 175204-57-6 | N/A | 1g | Request Quote |
| Sigma-Aldrich | 2-Chloro-4,6-diamino-1,3,5-triazine | 3397-62-4 | 95% | 25g | ~$115.00 |
| Key Organics | 2-Chloro-4-bromo-6-ethyl-1,3,5-triazine | 1399479-86-7 | N/A | N/A | Request Quote |
Note: The compounds listed from suppliers other than BLD Pharm are structurally related analogs and are provided for comparative purposes. Pricing and availability are subject to change and should be confirmed directly with the supplier.
Synthesis of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine: A Step-by-Step Protocol
The synthesis of asymmetrically substituted 1,3,5-triazines is a well-established process that leverages the differential reactivity of the chlorine atoms on the cyanuric chloride precursor. The reactivity of the chlorine atoms decreases with each successive nucleophilic substitution, allowing for a controlled, stepwise synthesis by carefully managing the reaction temperature.
The synthesis of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine proceeds in two main stages from cyanuric chloride:
-
Monosubstitution: Reaction of cyanuric chloride with cyclopentylmagnesium bromide to introduce the cyclopentyl group.
-
Disubstitution: Reaction of the resulting dichlorotriazine with ammonia to introduce the amine group.
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine.
Experimental Protocol: Synthesis of 2,4-Dichloro-6-cyclopentyl-1,3,5-triazine (Intermediate)
Causality: The first nucleophilic substitution of cyanuric chloride is typically carried out at a low temperature (0 °C) to ensure mono-substitution and prevent the formation of di- and tri-substituted byproducts. A Grignard reagent is used to form the carbon-carbon bond between the triazine ring and the cyclopentyl group.
Materials:
-
Cyanuric chloride (1.0 eq)
-
Cyclopentylmagnesium bromide (1.0 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve cyanuric chloride in anhydrous THF and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the cyclopentylmagnesium bromide solution dropwise to the stirred solution of cyanuric chloride over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2,4-dichloro-6-cyclopentyl-1,3,5-triazine.
Experimental Protocol: Synthesis of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine (Final Product)
Causality: The second substitution requires a slightly higher temperature (room temperature) to replace one of the remaining, less reactive chlorine atoms with an amino group. The use of aqueous ammonia provides the nucleophile for this step.
Materials:
-
2,4-Dichloro-6-cyclopentyl-1,3,5-triazine (1.0 eq)
-
Aqueous ammonia (excess)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2,4-dichloro-6-cyclopentyl-1,3,5-triazine intermediate in 1,4-dioxane.
-
Add an excess of aqueous ammonia to the solution and stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine as a solid.
Analytical Characterization: A Self-Validating System
The identity and purity of the synthesized 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine should be confirmed using a combination of standard analytical techniques. The expected data from these analyses provide a self-validating system for the synthetic protocol.
Caption: Analytical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl group protons, typically in the aliphatic region (around 1.5-2.5 ppm), and a broad singlet for the amine (NH₂) protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the triazine ring (typically in the range of 160-175 ppm) and the cyclopentyl group.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. For 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine (C₈H₁₁ClN₄), the expected monoisotopic mass is approximately 200.07 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with roughly one-third the intensity of the M peak).
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3100-3500 cm⁻¹), C-H stretching of the cyclopentyl group (around 2850-2960 cm⁻¹), and C=N stretching of the triazine ring (around 1500-1600 cm⁻¹).
Safety and Handling
Substituted 1,3,5-triazines should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) for cyanuric chloride and other related triazine compounds.
Conclusion
This technical guide provides a comprehensive framework for the successful procurement, synthesis, and characterization of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine. By understanding the underlying principles of the synthetic methodology and employing a robust analytical workflow, researchers can confidently produce and validate this key intermediate for their drug discovery and development endeavors.
References
-
PubChem. 4-chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine.[Link]
-
MolPort. 2-({4-chloro-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}amino)ethan-1-ol.[Link]
-
El-Sayed, W. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 47. [Link]
-
Bakharev, V. V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-112. [Link]
- Google Patents.
Methodological & Application
Application Note: A Practical Guide to the Nucleophilic Substitution of Chlorotriazine Amines for Drug Discovery and Synthesis
Introduction: The Privileged Triazine Scaffold
The 1,3,5-triazine (or s-triazine) ring is a foundational scaffold in modern medicinal chemistry and drug development.[1][2] Its three nitrogen atoms create an electron-deficient aromatic system, making it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity, combined with the commercial availability and low cost of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), provides a robust platform for creating vast libraries of structurally diverse molecules.[3][4] Triazine-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and antidiabetic properties, with several derivatives advancing into clinical use.[1][5][6]
This guide provides a detailed protocol and the underlying chemical principles for the sequential nucleophilic substitution of chlorotriazines with amines. By precisely controlling the reaction conditions, researchers can selectively replace one, two, or all three chlorine atoms, enabling the synthesis of mono-, di-, and trisubstituted triazine derivatives with high precision.
The SNAr Mechanism on the Triazine Core
The substitution of chlorine atoms on the triazine ring proceeds via a two-step addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution (SNAr).[7][8][9]
-
Nucleophilic Attack: The reaction is initiated when a nucleophile, such as an amine, attacks one of the electron-deficient carbon atoms bonded to a chlorine atom. The high electronegativity of the three ring nitrogens significantly polarizes the carbon atoms, making them highly susceptible to this attack.[10][11] This step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
-
Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of a chloride ion (Cl⁻), which is a good leaving group.[12] This elimination step is typically fast and drives the reaction to completion.
The overall reaction is a substitution of a chlorine atom with the amine nucleophile. Each subsequent substitution becomes progressively more difficult as the electron-donating character of the newly added amino group reduces the electrophilicity of the remaining carbon-chlorine bonds.[4]
Caption: Figure 1: S-N-Ar Mechanism on a Dichlorotriazine.
Pillars of Control: Mastering the Sequential Substitution
The remarkable utility of cyanuric chloride lies in the ability to control the sequential substitution of its three chlorine atoms. This control is primarily achieved by manipulating the reaction temperature.[7][13]
-
First Substitution (0–5 °C): The first chlorine atom is highly reactive and can be selectively replaced by an amine nucleophile at a low temperature, typically between 0 and 5 °C. Maintaining this temperature is critical to prevent disubstitution.[13][14]
-
Second Substitution (25–50 °C): After the first substitution, the triazine ring is less electrophilic. Replacing the second chlorine requires more energy, and the reaction is commonly performed at room temperature or with gentle heating to around 40–45 °C.[13]
-
Third Substitution (>65 °C to Reflux): The final chlorine atom is the least reactive. Its substitution requires significantly higher temperatures, often at the reflux temperature of the solvent system, to drive the reaction to completion.[13]
Critical Reaction Parameters
Beyond temperature, several other factors are crucial for a successful and selective substitution.
-
The Solvent System: A mixture of acetone and water is a widely used and effective solvent system.[13][14] Acetone solubilizes the organic triazine substrate, while water dissolves the inorganic base and the amine nucleophile (if it's a salt). Polar aprotic solvents like acetone, acetonitrile, or THF are generally favored for SNAr reactions as they solvate the cation of the base but leave the nucleophile relatively "free" and more reactive.[15][16][17]
-
The Base (Acid Scavenger): Each substitution reaction liberates one equivalent of hydrochloric acid (HCl). This acid will protonate the amine nucleophile, rendering it non-nucleophilic. Therefore, a base is required to neutralize the HCl as it forms. Mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used.[13][14][15] For more sensitive substrates or when stronger bases are needed, organic bases like N,N-diisopropylethylamine (DIPEA) can be employed.[18]
-
Order of Nucleophile Addition: When synthesizing non-symmetrical, multi-substituted triazines, the order of nucleophile addition is paramount. It is mechanistically challenging to displace other nucleophiles (like alkoxides or thiolates) after two amino groups have been added. Therefore, if creating a mixed O,N-substituted triazine, the oxygen nucleophile should always be incorporated first.[15]
Experimental Workflow and Protocol
The following section outlines a generalized, step-by-step protocol for the sequential synthesis of a trisubstituted aminotriazine from cyanuric chloride.
Caption: Figure 2: General Experimental Workflow.
Detailed Step-by-Step Protocol
Objective: To synthesize a 2,4,6-tris(amino)-1,3,5-triazine derivative by sequential nucleophilic substitution.
Materials & Equipment:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Amine 1, Amine 2, Amine 3
-
Acetone
-
Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)
-
Deionized water
-
Round bottom flask, magnetic stirrer, dropping funnel, condenser
-
Ice bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine (Monosubstitution)
-
In a round bottom flask, dissolve cyanuric chloride (1.0 eq.) in acetone.
-
Cool the solution to 0–5 °C using an ice bath with constant stirring. Causality: This low temperature is crucial to prevent the reaction from proceeding to the disubstituted product.[13]
-
In a separate beaker, dissolve the first amine (Amine 1, 1.0 eq.) in acetone.
-
Add the Amine 1 solution dropwise to the cooled cyanuric chloride solution over 30-60 minutes.
-
Simultaneously, maintain the pH of the reaction mixture at ~7 by the portion-wise addition of a 10% aqueous NaHCO₃ solution. Causality: The base neutralizes the HCl formed, preventing the protonation and deactivation of the amine nucleophile.[13][15]
-
Stir the reaction mixture vigorously at 0–5 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Toluene:Acetone 9:1).[13] The formation of a new, more polar spot and the disappearance of the cyanuric chloride spot indicates reaction completion.
Step 2: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine (Disubstitution)
-
Once TLC confirms the completion of the first step, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). For less reactive amines, gentle warming to 40-45 °C may be necessary.[13]
-
Dissolve the second amine (Amine 2, 1.0 eq.) in acetone and add it to the reaction mixture.
-
Continue to maintain the pH at neutral by adding aqueous NaHCO₃ as needed.
-
Stir the mixture for 6-24 hours at the selected temperature.
-
Monitor the reaction by TLC until the monosubstituted intermediate is consumed.
Step 3: Synthesis of 2,4,6-Tris(amino)-1,3,5-triazine (Trisubstitution)
-
After the second substitution is complete, add the third amine (Amine 3, 1.1 eq.) to the mixture. Note: A slight excess of the final amine can help drive the reaction to completion.
-
Attach a condenser to the flask and heat the reaction mixture to reflux (the temperature will depend on the solvent composition, typically >65 °C).[13]
-
Maintain reflux for 8-18 hours, or until TLC analysis indicates the complete consumption of the disubstituted starting material.
Work-up and Purification:
-
After the final substitution is complete, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing a large volume of crushed ice with stirring. This will precipitate the solid product.[13][14][15]
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove any inorganic salts and water-soluble impurities.
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[18]
-
Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and HPLC to confirm its identity and purity.[19]
Data Summary Table
The following table summarizes the typical conditions for the sequential amination of cyanuric chloride.
| Substitution Step | Reactant | Temperature (°C) | Typical Base | Solvent System | Typical Duration | Reference(s) |
| First (Mono-) | 2,4,6-Trichloro-1,3,5-triazine | 0 – 5 | NaHCO₃ | Acetone / Water | 4 hours | [13][14] |
| Second (Di-) | 2-Amino-4,6-dichloro-1,3,5-triazine | 25 – 45 | NaHCO₃ / K₂CO₃ | Acetone / Water | 6 – 24 hours | [13][15] |
| Third (Tri-) | 2,4-Diamino-6-chloro-1,3,5-triazine | 65 – 80 (Reflux) | K₂CO₃ / DIPEA | Dioxane / THF | 8 – 18 hours | [4][13] |
Conclusion
The temperature-controlled, sequential nucleophilic aromatic substitution of cyanuric chloride with amines is a powerful and highly versatile method in synthetic chemistry. Its predictability and scalability make it an indispensable tool for generating diverse libraries of triazine-based compounds for drug discovery, materials science, and agricultural applications. By understanding the underlying SNAr mechanism and carefully controlling the key parameters of temperature, base, and solvent, researchers can effectively navigate this chemistry to construct complex, functionalized molecules with a high degree of precision.
References
- Shafeeque, M., Yahya, S., Choudhary, A., Vats, N., Haider, K., Salahuddin, & Yar, M. S. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry, 30(6).
- (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing.
- (n.d.). Applications of triazine chemistry: education, remediation, and drug delivery.
- Talbi, S., Hamri, S., Rabi, S., Hafid, A., & Khouili, M. (2025). Triazine Derivatives: Their Synthesis and Biological Properties-A Review. Current Organic Chemistry.
- (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions.
- Sa e Melo, M. L., & Ganesan, A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- Desai, K. R., et al. (2009). Synthesis and antimicrobial studies of s-triazine based heterocycles. Taylor & Francis Online.
- Sharma, P., & Singh, P. (n.d.).
- (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- Cholera, A. Y., & Ladva, K. D. (2026). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica.
- (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
- (n.d.). Nucleophilic aromatic substitution reactions of chlorotriazines.
- (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (S n 2-).
- (n.d.). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. PMC.
- (n.d.). mechanism of nucleophilic substitution on dichloro-s-triazines. Benchchem.
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
- (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- (n.d.).
- (n.d.).
- (n.d.).
- (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- (n.d.). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. PMC.
- (n.d.). Nucleophilic Substitution Reactions.
- (2012). Solvents in Substitution Reactions. YouTube.
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Application Notes and Protocols: Suzuki-Miyaura Coupling for the Functionalization of Chlorotriazine Intermediates
Introduction: The Strategic Importance of Triazines and the Power of Suzuki-Miyaura Coupling
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to serve as a multivalent scaffold for molecular recognition have cemented its role in the development of a wide array of therapeutics, including anticancer and antimicrobial agents, as well as functional materials.[1][2] Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), an inexpensive and commercially available starting material, offers a versatile platform for creating diverse triazine libraries. The reactivity of its three chlorine atoms can be modulated, allowing for sequential and selective substitution.[3][4]
Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[5][6][7] This makes it an exceptionally powerful tool for forging carbon-carbon bonds, particularly for attaching aryl and heteroaryl moieties to the electron-deficient triazine core. However, the C-Cl bond on a chlorotriazine is notoriously unreactive due to the ring's electron-withdrawing nature, presenting a significant challenge for oxidative addition to the palladium catalyst—the rate-determining step of the catalytic cycle.[8][9]
This guide provides a comprehensive overview of the critical parameters, detailed protocols, and troubleshooting strategies for successfully implementing the Suzuki-Miyaura coupling reaction on chlorotriazine intermediates. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the nuances of this powerful transformation.
The "Why": Mechanistic Considerations for Coupling with Chlorotriazines
The success of a Suzuki-Miyaura coupling with a chlorotriazine hinges on overcoming the high activation barrier of the oxidative addition step. The canonical catalytic cycle, illustrated below, provides a framework for understanding the critical experimental choices.
Figure 1: General catalytic cycle of the Suzuki-Miyaura coupling.
Causality Behind Key Experimental Choices:
-
The Challenge of Oxidative Addition: The C-Cl bond of a chlorotriazine is strong and the electron-deficient nature of the ring makes it a poor substrate for oxidative addition to a Pd(0) center. To facilitate this crucial step, the palladium catalyst must be highly electron-rich.[8][10]
-
The Role of the Ligand: This is where the choice of ligand becomes paramount. Modern catalysis for unactivated chlorides has moved beyond simple phosphines like PPh₃.[11][12]
-
Bulky, Electron-Rich Phosphines: Ligands developed by Buchwald (e.g., XPhos, SPhos) and others feature bulky, sterically demanding frameworks and electron-donating alkyl or biaryl groups.[5][13] The bulkiness promotes the formation of a coordinatively unsaturated, monoligated Pd(0)L species, which is highly reactive in oxidative addition.[5] The electron-donating nature increases the electron density on the palladium center, making it more nucleophilic and better able to attack the C-Cl bond.[5][10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful sigma-donating ligands that form very strong bonds with palladium.[14][15] This strong donation makes the palladium center exceptionally electron-rich, significantly enhancing its ability to activate C-Cl bonds.[2][14] Their thermal stability is an added advantage, allowing for higher reaction temperatures when necessary.[16]
-
-
The Function of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)3]⁻), which is essential for the transmetalation step.[17] The choice of base can also influence catalyst stability and side reactions.[18][19][20] Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often preferred for challenging couplings.[17]
-
Solvent Effects: The solvent must solubilize the reactants and catalyst system. Aprotic polar solvents like 1,4-dioxane, THF, or toluene are common.[21] Often, the addition of water in a biphasic system is beneficial, as it helps dissolve the inorganic base and can accelerate the transmetalation step.[18][21]
Core Parameters for Optimization
The successful Suzuki-Miyaura coupling of chlorotriazines requires careful consideration and optimization of several interconnected parameters.
Palladium Source and Ligand System
The catalyst system is the heart of the reaction. While older systems like Pd(PPh₃)₄ can be effective for more reactive substrates, the coupling of chlorotriazines generally requires more advanced catalytic systems.[22][23]
| Catalyst System Component | Recommended Choices | Rationale & Key Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, relatively inexpensive Pd(II) and Pd(0) sources. Require in situ formation of the active catalyst with a ligand. |
| Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Air- and moisture-stable Pd(II) precatalysts that reliably generate the active monoligated Pd(0) species, offering excellent reproducibility.[12] | |
| PEPPSI™-type Catalysts | Palladacycle-based precatalysts incorporating an NHC ligand, known for high thermal stability and activity.[14] | |
| Ligands | Bulky, Electron-Rich Phosphines: - XPhos- SPhos- RuPhos | Highly effective for activating C-Cl bonds. XPhos is often a good starting point for heteroaryl chlorides.[13] |
| N-Heterocyclic Carbenes (NHCs): - IPr- IMes | Powerful σ-donors that create highly active catalysts. Can be generated in situ from their corresponding imidazolium salts.[14][15][24] |
Base Selection
The choice of base is critical for activating the boronic acid without causing unwanted side reactions.
| Base | Recommended Choices | Rationale & Key Insights |
| Inorganic Bases | K₃PO₄, Cs₂CO₃ | Strong, effective bases for challenging couplings. Their solubility in organic solvents is limited, often necessitating a co-solvent like water. Cs₂CO₃ is more soluble and can sometimes provide superior results.[17] |
| K₂CO₃, Na₂CO₃ | Milder bases that are often effective, especially in aqueous solvent mixtures. A good first choice for initial screening.[18][25] | |
| Fluoride Sources | KF | Can be used, particularly when base-sensitive functional groups are present, but often less effective for activating C-Cl bonds compared to carbonates or phosphates.[26] |
Solvent System
The solvent system must effectively solubilize all components and facilitate the reaction.
| Solvent | Recommended Systems | Rationale & Key Insights |
| Aprotic Solvents | 1,4-Dioxane, Toluene, THF | Standard choices for Suzuki couplings. Dioxane and toluene are preferred for higher temperatures. THF is suitable for lower to moderate temperatures.[21] |
| Biphasic Systems | Dioxane/Water, Toluene/Water (e.g., 4:1 to 10:1 v/v) | Often improves reaction rates by dissolving the inorganic base and facilitating transmetalation. The optimal ratio must be determined empirically.[18][20] |
| Polar Aprotic | DMF | Can be effective but may lead to catalyst decomposition at high temperatures. Should be used with caution and always with high-purity, anhydrous grades.[20] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of chlorotriazine intermediates. Note: These are generalized procedures and must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: General Procedure for Mono-arylation of a Dichlorotriazine Intermediate
This protocol is suitable for a substrate such as 2,4-dichloro-6-(alkylamino)-1,3,5-triazine.
Figure 2: Workflow for mono-arylation of a dichlorotriazine.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2,4-dichlorotriazine substrate (1.0 equiv), the arylboronic acid (1.1–1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%) and add them to the Schlenk flask. If using a pre-formed catalyst like XPhos-Pd-G3, add it directly (1-5 mol%).
-
Inerting the System: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired product.
Protocol 2: Sequential One-Pot Di-arylation of Cyanuric Chloride
Selective sequential couplings on cyanuric chloride can be achieved by controlling the reaction temperature. The first substitution is typically performed at a lower temperature, followed by the second at a higher temperature.[1]
Step-by-Step Methodology:
-
First Coupling:
-
To an oven-dried Schlenk flask, add cyanuric chloride (1.0 equiv), the first arylboronic acid (1.05 equiv), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.0 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add degassed toluene/H₂O (5:1 v/v) and stir the reaction at 60 °C.
-
Monitor by TLC/LC-MS for complete consumption of cyanuric chloride and formation of the mono-substituted product.
-
-
Second Coupling (One-Pot):
-
To the same reaction mixture, add the second, different arylboronic acid (1.1 equiv), additional Na₂CO₃ (1.5 equiv), and additional Pd(PPh₃)₄ (2 mol%).
-
Increase the reaction temperature to 90-100 °C and continue stirring.
-
Monitor for the formation of the di-substituted product.
-
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Pd(0) species is oxygen-sensitive; Pd(II) precatalyst failed to reduce. 2. Low Reactivity: C-Cl bond is not being activated under the current conditions.[8] 3. Poor Reagent Quality: Boronic acid may have degraded. | 1. Ensure thorough degassing of solvents and reaction vessel. Use a modern, air-stable precatalyst (e.g., Buchwald G3/G4). 2. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to XPhos or an NHC). Increase the reaction temperature in 10-20 °C increments. Use a stronger base (e.g., K₂CO₃ → K₃PO₄).[22] 3. Use fresh boronic acid or switch to a more stable boronate ester (e.g., pinacol ester). |
| Significant Side Products | 1. Homocoupling: Coupling of two boronic acid molecules (Ar'-Ar'). Often promoted by oxygen or slow transmetalation.[22] 2. Protodeboronation: Replacement of the -B(OH)₂ group with a hydrogen atom (Ar'-H). Caused by excess water, high temperatures, or prolonged reaction times. | 1. Improve degassing procedures. Consider using a slight excess of the chlorotriazine. A bulkier ligand can sometimes suppress homocoupling.[10] 2. Use anhydrous base (K₃PO₄ is often a good choice). Minimize the amount of water in the solvent system or use an anhydrous protocol if feasible. Avoid unnecessarily long reaction times once the starting material is consumed. |
| Incomplete Conversion | 1. Catalyst Deactivation: The nitrogen atoms of the triazine ring can coordinate to the palladium center, inhibiting catalytic activity.[22] 2. Insufficiently Forcing Conditions: Temperature or base strength may be inadequate for the specific substrate. | 1. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Switch to a more robust ligand system like an NHC, which forms a stronger bond to palladium and is less prone to dissociation. 2. Systematically screen stronger bases (K₃PO₄, Cs₂CO₃) and higher temperatures. |
| Difficulty with Selective Substitution | 1. Over-reaction: For mono-substitution, the second chloride is reacting before the first has been fully consumed. | 1. Lower the reaction temperature significantly for the first substitution (e.g., start at room temperature or 40 °C). Use a less reactive catalyst system for the first step if possible. Carefully monitor the reaction and stop it as soon as the starting material is gone. |
Conclusion
The Suzuki-Miyaura coupling is a formidable strategy for the synthesis of functionalized triazine derivatives from chlorotriazine intermediates. Success in this endeavor is not a matter of chance but a result of a rational, mechanism-driven approach to experimental design. By understanding the critical role of electron-rich and sterically hindered ligands in activating the challenging C-Cl bond, and by systematically optimizing the base and solvent system, researchers can unlock the full potential of this reaction. The protocols and troubleshooting guide presented here serve as a robust starting point for the development of novel triazine-based molecules for a wide range of applications in drug discovery and materials science.
References
-
L. A. W. van der Touw et al. (2011). Combinatorial Solid-Phase Synthesis of 6-Aryl-1,3,5-triazines via Suzuki Coupling. Australian Journal of Chemistry, 64(5), 540–544. [Link]
-
M. B. Andrus et al. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. [Link]
-
S. P. Nolan et al. (2005). Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction. PubMed, 16(10), 1227-9. [Link]
-
S. L. Buchwald et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
S. D. Chemler et al. (2014). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. Journal of the American Chemical Society, 136(16), 5879–5882. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Research. (2023). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. [Link]
-
ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
M. Joshaghani et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(22), 4740-4745. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Link]
-
F. A. Gómez-Mudarra et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. [Link]
- Google Patents. (2018). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
-
ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
C. Lima et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Frontiers in Chemistry. (2018, October 31). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [Link]
-
ResearchGate. (2018). Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]
-
Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ArODES HES-SO. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
P. N. Confalone et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 262-274. [Link]
-
S. L. Buchwald et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(43), 13002–13003. [Link]
-
G. Blotny. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 4. daneshyari.com [daneshyari.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. reddit.com [reddit.com]
- 13. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. orgchemres.org [orgchemres.org]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 26. Suzuki Coupling [organic-chemistry.org]
Application Note: Solid-Phase Synthesis Using Chlorotriazine Scaffolds
Abstract & Strategic Value
The 2,4,6-trichloro-1,3,5-triazine (TCT, or cyanuric chloride) scaffold represents a cornerstone in combinatorial chemistry due to its unique temperature-dependent orthogonality . Unlike standard linkers that serve merely as attachment points, TCT functions as a trifunctional scaffold-linker . It allows the sequential, chemoselective introduction of three distinct nucleophiles (
This guide details the protocols for exploiting this reactivity on solid support to generate high-purity small molecule libraries.[1] It addresses the critical challenges of hydrolytic sensitivity and regiocontrol, providing a robust workflow for drug discovery applications.
Mechanistic Basis: The "Temperature Ladder"
The utility of TCT stems from the electronic deactivation of the triazine ring upon nucleophilic substitution.
-
Initial State: The parent TCT is highly electron-deficient and reactive.
-
First Substitution (
C): Replacement of one chloride with a nucleophile (e.g., amine) donates electron density into the ring, slightly deactivating the remaining chlorides. -
Second Substitution (RT): Requires higher energy (Room Temperature) to overcome the increased activation energy barrier.
-
Third Substitution (
C): The ring is significantly deactivated; the final displacement requires heating.
This stepwise reactivity allows TCT to act as its own protecting group.
Visualization: The Orthogonal Substitution Cascade
Figure 1: The thermodynamic "ladder" of cyanuric chloride substitution. Each step requires increasing thermal energy due to progressive ring deactivation.
Experimental Workflow & Protocols
Critical Pre-Requisites
-
Resin Choice: Rink Amide (for C-terminal amides) or Wang Resin (for acids/alcohols). Recommended: Rink Amide MBHA (0.5–0.7 mmol/g) for robust stability.
-
Solvent System: Anhydrous THF is superior to DCM for TCT solubility and reaction rates.
-
Base: DIPEA (Diisopropylethylamine) is standard. Inorganic bases (
) are used if solubility permits but are difficult to wash from resin.
Protocol A: Resin Loading (The Anchor)
Objective: Immobilize the triazine core onto the solid support via the first chloride.
-
Swelling: Place 500 mg Rink Amide resin in a fritted syringe reactor. Swell in DCM (5 mL) for 30 min. Drain.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (
min). Wash with DMF ( ) and anhydrous THF ( ). -
Activation (Crucial Step):
-
Dissolve Cyanuric Chloride (5 eq., 2.5 mmol) in anhydrous THF (5 mL).
-
Cool the solution to
C in an ice bath. -
Add DIPEA (10 eq.) to the resin slurry (also cooled to
C).
-
-
Coupling: Add the cold TCT solution to the resin. Shake gently at
C for 60 minutes .-
Note: Do not let the temperature rise, or "double loading" (bridging two resin sites) may occur.
-
-
Washing: Drain and wash rapidly with cold anhydrous THF (
) to remove excess TCT and HCl byproducts.-
Validation: Perform a Kaiser Test. A negative result (colorless beads) indicates successful capping of the resin amines by the triazine.
-
Protocol B: Second Substitution (Diversity Point 1)
Objective: Introduce the first variable substituent (
-
Preparation: Suspend the resin-bound dichlorotriazine in anhydrous THF.
-
Reagent Addition: Add the first amine nucleophile (
, 5 eq.) and DIPEA (10 eq.). -
Reaction: Shake at Room Temperature (
C) for 3–6 hours . -
Monitoring: Since the resin is capped, standard colorimetric tests are difficult. Reaction completeness is usually assumed based on kinetics. For validation, a small aliquot can be cleaved (see Protocol D) and analyzed via LC-MS.
-
Washing: Wash with THF (
), DCM ( ), and THF ( ).
Protocol C: Third Substitution (Diversity Point 2)
Objective: Introduce the second variable substituent (
-
Preparation: Suspend resin in THF or Dioxane (for higher boiling point).
-
Reagent Addition: Add the second nucleophile (
, 10 eq.) and DIPEA (20 eq.).-
Note: Higher equivalents are needed due to the deactivated ring.
-
-
Reaction: Heat to
C for 12–24 hours .-
Equipment: Use a heating block or shaker with temperature control. Ensure the vessel is sealed to prevent solvent evaporation.
-
-
Washing: Wash extensively with hot DMF (
), then DCM ( ) to remove sticky salts.
Protocol D: Cleavage & Isolation
-
Final Wash: Ensure resin is washed with DCM (
) and dried under vacuum. -
Cleavage Cocktail: Add 95% TFA / 2.5% TIS / 2.5%
(2 mL). -
Reaction: Shake at RT for 2 hours.
-
Isolation: Collect filtrate. Precipitate into cold diethyl ether (
) or evaporate under nitrogen flow. -
Analysis: Dissolve in DMSO/Water for LC-MS analysis.
Workflow Visualization
Figure 2: Step-by-step solid-phase synthesis workflow for triazine library generation.
Technical Data & Troubleshooting
Reactivity Profile of Nucleophiles
Not all nucleophiles react equally. Use this table to plan your addition order. Rule of Thumb: Add the weakest nucleophile last (at high temp) to force the reaction.
| Nucleophile Type | Reactivity | Recommended Step | Notes |
| Aliphatic Amines | High | Step 1 or 2 | Reacts rapidly at |
| Anilines (Aromatic) | Medium | Step 2 | May require slight heating ( |
| Alcohols (ROH) | Low | Step 1 | Requires strong base (NaH) or high temp; difficult to load later. |
| Thiols (RSH) | High | Step 1 or 2 | prone to oxidation; keep under inert atmosphere. |
| Sterically Hindered | Very Low | Step 3 | Requires reflux and prolonged time (24h+). |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| White precipitate during loading | Hydrolysis of TCT | Ensure THF is anhydrous. TCT hydrolyzes instantly with moisture to form insoluble cyanuric acid. |
| Incomplete reaction at Step 2 | Deactivated ring | Increase temperature to |
| "Double Loading" (Dimerization) | Temp > | Maintain strict |
| LC-MS shows -OH species | Hydrolysis | Water entered the system. Use dry solvents and keep reaction sealed. |
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Masuda, A., et al. (2002). "Solid-phase synthesis of 1,3,5-triazine derivatives." Journal of Combinatorial Chemistry, 4(5), 484-490.[2] Link
-
Scharn, D., et al. (2000). "Spatially addressed synthesis of amino- and amino-oxy-substituted 1,3,5-triazine arrays on polymeric membranes." Journal of Combinatorial Chemistry, 2(4), 361-369. Link
-
Organic Syntheses. (2009). "1,3,5-[Tris-piperazine]-triazine."[3][4] Org.[4][5] Synth., 86, 141. Link
-
Bortolot, C., et al. (2008). "Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine." Journal of Medicinal Chemistry, 51(13), 4068. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Triazine Chemistry Optimization
Topic: Preventing Hydrolysis of Chlorine in Triazine Synthesis
Introduction: The Chemoselectivity Challenge
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine or TCT) is a cornerstone electrophile in drug discovery and materials science. Its utility lies in the temperature-dependent reactivity of its three chlorine atoms, allowing for the sequential introduction of three distinct nucleophiles.[1]
The Core Problem: The electron-deficient nature of the triazine ring that facilitates Nucleophilic Aromatic Substitution (
This guide provides the operational logic to bias the reaction kinetics in favor of your desired amine/nucleophile over water.
Module 1: The Mechanistic Battlefield
To prevent hydrolysis, you must understand the competition at the molecular level. The reaction is a race between your amine (
Key Mechanistic Insights
-
Electronic Deactivation: Every time a chlorine is replaced by an electron-donating amine, the ring becomes less electrophilic.
-
Implication: Hydrolysis is most dangerous during the first substitution (
), where the ring is most reactive.
-
-
The pH Trap:
-
Acidic Conditions (pH < 6): Hydrolysis follows an
-like pathway.[2] TCT is relatively stable here, but amines are protonated ( ) and non-nucleophilic. -
Basic Conditions (pH > 7): Hydrolysis follows an
mechanism.[2][3] The rate of hydrolysis increases exponentially with pH. -
The Sweet Spot: You must maintain a pH that keeps the amine unprotonated but is not basic enough to promote rapid hydroxide attack.
-
Visualizing the Pathway
Figure 1: The competitive landscape between aminolysis (green path) and hydrolysis (red path).
Module 2: Critical Control Parameters
Success relies on three variables: Temperature, Solvent System, and Base Management.[4][5]
| Parameter | Standard Rule | The "Why" (Causality) |
| Temperature | Step 1: | TCT reactivity drops with each substitution.[6] High temps during Step 1 cause immediate hydrolysis or over-substitution (double addition). |
| Solvent | Anhydrous: THF, DCM, DioxaneBiphasic: Acetone/Water, THF/Water | Anhydrous is safer for hydrolysis but requires organic bases. Biphasic is common for solubility but requires strict pH monitoring. |
| Base | Inorganic: | Bases scavenge the HCl byproduct. If HCl accumulates, it protonates your amine, stopping the reaction. If Base is too strong/concentrated, it catalyzes hydrolysis. |
Module 3: Validated Experimental Protocols
Choose the protocol that matches your substrate solubility and sensitivity.
Protocol A: The Anhydrous Method (High Precision)
Best for: Valuable amines, hydrolysis-sensitive substrates, or small-scale discovery.
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve TCT (1.0 eq) in anhydrous THF or DCM (
concentration). -
Cooling: Cool to
using an acetone/ice bath. Wait 15 minutes for thermal equilibrium. -
Amine Addition:
-
Mix Amine (1.0 eq) and DIPEA (1.1 eq) in a separate dry vial.
-
Crucial Step: Add the amine/base mixture dropwise over 30-60 minutes via syringe pump or addition funnel.
-
Reasoning: Prevents local exotherms (heat spikes) that trigger hydrolysis or over-substitution.
-
-
Monitoring: Check TLC after 2 hours.
-
Checkpoint: If starting material remains, do not increase temp. Stir longer at
.
-
-
Workup: Quench by pouring into crushed ice/water. Extract immediately with EtOAc.
Protocol B: The Biphasic Method (Scale-Up Friendly)
Best for: Water-soluble amines, large scales, or when anhydrous solvents are impractical.
-
Slurry Formation: Suspend TCT (1.0 eq) in Acetone. Pour this onto crushed ice/water (
) under vigorous stirring.-
Result: A fine suspension of TCT forms.
-
-
Amine Addition: Add the amine (1.0 eq) dissolved in a minimal amount of acetone.
-
pH Controlled Addition:
-
Prepare a solution of
or . -
Add the base solution dropwise , monitoring pH with a probe or paper.
-
Target: Maintain pH 6–7.
-
Warning: Do not let pH spike > 8. High pH + Water = Instant Hydrolysis.
-
-
Completion: The reaction is done when the pH stabilizes (base consumption stops).
Module 4: Troubleshooting & FAQs
Q1: I see a white precipitate that is insoluble in everything (Organic and Aqueous). What is it?
-
Diagnosis: This is likely Cyanuric Acid or a hydroxy-triazine derivative.[6][7]
-
Cause: Hydrolysis occurred.[2][3][6][7][8][9] You likely had water present and the pH drifted too high (basic), or the temperature spiked during addition.
-
Fix: Switch to Protocol A (Anhydrous). If using Protocol B, lower the pH target to 5–6 and add base slower.
Q2: I am getting a mixture of mono- and di-substituted products at
-
Diagnosis: "Hot spots" or poor stoichiometry.
-
Cause: Adding the amine too fast creates local zones where the amine concentration is high relative to TCT, leading to double substitution.
-
Fix: Dilute your amine solution further and increase the addition time. Ensure vigorous stirring.
Q3: The reaction turns yellow/orange.
-
Diagnosis: Often normal, but can indicate oxidation if using aniline derivatives.
-
Check: Verify product by LC-MS. If the mass is correct, the color is likely a minor impurity (azo species) and can be removed via charcoal filtration.
Q4: Can I use NaOH as a base?
-
Strictly No. NaOH is a strong nucleophile (
) and a strong base. It will attack the triazine ring faster than many amines, causing rapid hydrolysis. Use weak bases like Bicarbonate or non-nucleophilic organic bases (DIPEA).
Module 5: Decision Logic (Workflow Optimization)
Use this logic flow to design your experiment.
Figure 2: Decision matrix for selecting the optimal solvent and base system.
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Cronin, J. S., et al. (2006). "Scale-Up of the Synthesis of a 4,6-Dichloro-1,3,5-triazin-2-ylamino-Acid Derivative." Organic Process Research & Development, 10(6), 1212–1216.
-
Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981–2983.
-
BenchChem. (2025).[6] "Technical Support: Synthesis of Substituted Triazines." BenchChem Technical Guides.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7954, Cyanuric chloride." PubChem.
Sources
- 1. Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemcess.com [chemcess.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. zora.uzh.ch [zora.uzh.ch]
solubility issues of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine in water
The following technical guide addresses the solubility and stability challenges associated with 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine . This document is structured for researchers requiring high-fidelity experimental control in drug discovery and agrochemical development.
Status: Active | Topic: Solubility & Formulation | Role: Senior Application Scientist
Executive Technical Summary
Compound Profile:
-
Core Scaffold: 1,3,5-Triazine (electron-deficient aromatic ring).
-
Critical Substituents:
-
C-4 Chlorine: Lipophilic, electron-withdrawing, and a potential leaving group (risk of hydrolysis).
-
C-6 Cyclopentyl: Highly lipophilic (
alicyclic ring), significantly increasing logP. -
C-2 Amine: Weak H-bond donor; limited basicity due to electron-poor ring.
-
-
Physicochemical Bottleneck: The combination of the hydrophobic cyclopentyl group and the chloro-substituent renders this molecule sparingly soluble in aqueous media (predicted water solubility < 50 µM). It exhibits "brick-dust" behavior—high crystallinity and poor dissolution kinetics.
Troubleshooting Guide & FAQs
Q1: Why does the compound precipitate immediately upon dilution from DMSO into PBS, even at low concentrations (e.g., 10 µM)?
Diagnosis: You are experiencing "Solvent Shock" (Kinetic Precipitation). The Mechanism: In 100% DMSO, the compound is solvated by dipole-dipole interactions. When you spike this into an aqueous buffer (PBS), the water molecules form a highly ordered hydrogen-bond network that excludes the hydrophobic cyclopentyl and chloro moieties. This entropic penalty forces the compound molecules to aggregate rapidly. The Fix:
-
Pre-dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in a 50:50 DMSO:Water mix, or use a "stepping stone" solvent like PEG-400.
-
Surfactant Shielding: Add 0.05% Tween-80 or 0.1% Pluronic F-68 to your PBS before adding the compound. The surfactant micelles will sequester the hydrophobic cyclopentyl tail, preventing macroscopic aggregation.
Q2: Can I use acid to protonate the amine and improve solubility?
Critical Warning: Proceed with extreme caution.
The Science: While the exocyclic amine looks basic, the electron-deficient triazine ring pulls electron density away, lowering the pKa of the ring nitrogens to ~1.7–2.0. To protonate it, you would need a pH < 2.
The Risk: The C-Cl bond on a triazine ring is susceptible to nucleophilic aromatic substitution (
Q3: My bioassay results are inconsistent. Could this be a solubility artifact?
Diagnosis: Likely "Micro-precipitation" or "Colloidal Aggregation." The Mechanism: The compound may form invisible colloids (100–500 nm) that scatter light and sequester the enzyme/protein target, leading to false positives (pan-assay interference). The Validation Protocol:
-
Centrifugation Test: Spin your assay mix at 10,000 x g for 10 minutes. Measure the concentration in the supernatant by HPLC/UV. If [Conc] drops >20%, you have precipitation.
-
Detergent Sensitivity: If adding 0.01% Triton X-100 eliminates the inhibition/activity, the original result was likely an aggregation artifact.
Experimental Protocols
Protocol A: The "Cosolvent Ramp" for Stock Preparation
Purpose: To determine the maximum stable concentration in your specific assay buffer.
Materials:
-
Stock A: 10 mM Compound in 100% DMSO.
-
Buffer B: Your Assay Buffer (e.g., PBS pH 7.4).
-
Detection: UV-Vis Spectrophotometer (260–280 nm) or Nephelometer.
Workflow:
-
Prepare Series: Create a set of vials with increasing DMSO % (1%, 2%, 5%, 10%) in Buffer B.
-
Spike: Add Stock A to each vial to achieve a final compound concentration of 100 µM.
-
Incubate: Shake at room temperature for 2 hours.
-
Read: Measure Absorbance (OD600 for turbidity) or Light Scattering.
-
Interpret: A sharp rise in OD600 indicates the Solubility Limit . Stay 2-fold below this limit for robust assays.
Protocol B: Chemical Stability Verification (Hydrolysis Check)
Purpose: To ensure the Chlorine atom remains attached during long incubations.
-
Dissolve compound at 50 µM in PBS (pH 7.4) with 10% Acetonitrile.
-
Incubate at 37°C.
-
Sample at T=0, 4h, 24h.
-
Analyze by LC-MS:
-
Parent Mass: [M+H]+ corresponding to Chloro-compound.
-
Degradant Mass: Look for [M – Cl + OH]+ (Mass shift: -35 + 17 = -18 Da, or -34 depending on isotope).
-
Note: If the Hydroxy-analog appears, your assay duration is too long for this buffer system.
-
Visualizations
Figure 1: Solubility Troubleshooting Decision Tree
Caption: A logical workflow to diagnose and resolve precipitation issues in aqueous buffers.
Figure 2: Chemical Instability Pathway (Hydrolysis)
Caption: Mechanism of C-Cl bond hydrolysis in triazines, leading to inactive hydroxy-metabolites.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66520693, 4-chloro-6-cyclohexyl-1,3,5-triazin-2-amine (Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: Chlorotriazine Solubility Data. Retrieved from [Link]
-
Shalaeva, M., et al. (2008). Improved solubility of lipophilic drugs: The role of surfactants and cyclodextrins. (General reference for formulation strategy). Retrieved from [Link]
-
Prosen, H., & Zupančič-Kralj, L. (2005). Solid-phase microextraction of triazine herbicides and their degradation products. (Discusses hydrolysis of chloro-triazines). Retrieved from [Link]
Technical Support Center: Purification of Chlorotriazines by Column Chromatography
Welcome to the technical support center for the purification of chlorotriazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of these heterocyclic compounds. Here, we provide field-proven insights, detailed protocols, and troubleshooting solutions to help you achieve optimal purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful purification strategy for chlorotriazine derivatives.
Q1: What is the most effective stationary phase for purifying chlorotriazines?
The choice of stationary phase is critical and depends on the polarity of your target chlorotriazine and its surrounding impurities.[1]
-
Normal-Phase Chromatography (Most Common for Preparative Scale): Silica gel is the most widely used stationary phase for the preparative purification of chlorotriazines.[2][3] Its polar nature allows for effective separation of moderately polar chlorotriazines from less polar starting materials or nonpolar byproducts. Alumina can be an alternative, particularly for compounds that may be sensitive to the acidic nature of silica gel.[1][3]
-
Reversed-Phase Chromatography (Common for Analytical HPLC & Difficult Separations): For high-resolution analytical work or for purifying highly polar chlorotriazines, a nonpolar stationary phase is used. C18-bonded silica is a very common choice for this purpose.[2][4]
-
Specialty Phases: In specific high-performance applications, other stationary phases like porous graphitic carbon have been used to achieve unique selectivity for triazine herbicides and their degradation products.[5][6]
Expert Recommendation: For routine purification of synthetic reaction mixtures, start with standard flash-grade silica gel (SiO₂). Its efficacy, cost-effectiveness, and predictability make it the ideal first choice.
Q2: How do I select the right mobile phase (eluent)?
Mobile phase selection is arguably the most critical variable to optimize. The goal is to find a solvent system where your target compound has a Thin-Layer Chromatography (TLC) retention factor (Rƒ) of approximately 0.3, which generally translates to good separation on a column.[2]
-
For Normal-Phase (Silica Gel): A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a standard starting point for chlorotriazine derivatives.[2] By varying the ratio of these solvents, you can modulate the polarity of the mobile phase to achieve the desired Rƒ. Dichloromethane (DCM) can also be used as a component in the solvent system.
-
For Reversed-Phase (C18): The mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile or methanol.[4][5] A buffer may be required to control the pH and ensure reproducible retention times, especially for ionizable compounds.[7][8]
The key is to perform preliminary screening with TLC to identify the optimal solvent system before committing your crude material to the column.
Q3: Should I use an isocratic or a gradient elution?
The choice between a constant mobile phase composition (isocratic) and a changing one (gradient) depends on the complexity of your mixture.[9]
-
Isocratic Elution: This method uses a single, unchanging solvent mixture throughout the entire purification. It is simpler to perform and is generally preferred for preparative chromatography to maximize loading capacity and yield, provided the components are well-separated.[10][11]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the run (e.g., by increasing the percentage of ethyl acetate in hexane).[10] This is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[12] It helps to elute strongly retained compounds more quickly and as sharper peaks.[10]
Expert Recommendation: For purifying a target compound from a few closely-related impurities, an optimized isocratic elution is often sufficient and preferable.[11][13] If your crude mixture contains both very nonpolar and very polar impurities, a step or linear gradient will likely provide a better, faster separation.[12]
Q4: How can I detect and analyze the purified chlorotriazine fractions?
Since chlorotriazines are typically colorless, you cannot visually track them during elution. Fractions must be collected and analyzed.
-
Thin-Layer Chromatography (TLC): This is the most common method for monitoring the column. Small spots from each collected fraction are placed on a TLC plate, which is then developed and visualized (usually under UV light) to see which fractions contain your desired compound.
-
UV-Visible Spectroscopy: Chlorotriazines have a UV absorbance maximum, often in the 220–240 nm range.[5][14] If using an automated flash chromatography system or HPLC, a UV detector can monitor the eluent in real-time.
-
Mass Spectrometry (MS): For analytical purposes and purity confirmation, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool that provides both retention time and mass information, offering high sensitivity and specificity.[7][8]
Q5: Are there stability concerns for chlorotriazines during purification?
Yes, chlorotriazines can be susceptible to degradation under certain conditions.
-
Chemical Degradation: In aqueous environmental samples, residual oxidants like free chlorine can cause rapid degradation of chlorotriazines, even during refrigerated storage.[7][8] Proper quenching and pH buffering are crucial in these cases.[7]
-
On-Column Stability: While generally stable on silica gel, some complex or sensitive molecules can degrade upon prolonged contact with the acidic stationary phase.[15] If you suspect on-column degradation (e.g., observing a new spot on TLC after streaking the crude material), consider deactivating the silica gel with a base (like triethylamine) or switching to a more inert stationary phase like alumina.[15]
Section 2: Troubleshooting Guide
This Q&A guide addresses specific problems you may encounter during your experiment, their probable causes, and actionable solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation of product and impurities | 1. Inappropriate mobile phase polarity: The eluent is either too strong (polar) or too weak (nonpolar), causing compounds to travel together. 2. Improper column packing: Channeling or cracks in the stationary phase create pathways for the sample to bypass proper separation.[2] 3. Column overload: Too much crude material was loaded for the amount of silica gel used.[2] | 1. Optimize the mobile phase using TLC. Aim for a system where your target compound has an Rƒ of ~0.3 and is well-separated from impurities.[2] 2. Repack the column carefully. Use the slurry method to ensure a uniform, compact bed without air bubbles or cracks.[16] 3. Reduce the load. Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight.[2] |
| Compound does not elute from the column | 1. Mobile phase is not polar enough: The solvent system lacks the strength to displace the compound from the polar silica gel.[2] 2. Compound decomposed on the column: The molecule may be unstable to the acidic silica gel. | 1. Gradually increase the mobile phase polarity. For a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. 2. Test for stability. Spot your crude material on a TLC plate and let it sit for an hour before developing to see if new spots appear. If unstable, consider using a deactivated stationary phase (e.g., alumina or silica treated with triethylamine). |
| Compound elutes too quickly (in the solvent front) | 1. Mobile phase is too polar: The eluent is too strong, preventing any significant interaction between your compound and the stationary phase. 2. Compound is very nonpolar: The compound has little to no affinity for the polar stationary phase. | 1. Decrease the mobile phase polarity. For a hexane/ethyl acetate system, increase the percentage of hexane. 2. Confirm with TLC. Ensure your chosen solvent system provides an Rƒ below ~0.8. If the compound is extremely nonpolar, you may need to use a very nonpolar eluent (e.g., 100% hexane). |
| Tailing or broad peaks | 1. Strong analyte-adsorbent interaction: Acidic or basic functional groups on the chlorotriazine derivative may interact too strongly with the silica surface. 2. Column overload: The concentration of the sample band is too high. 3. Poor column packing. | 1. Add a modifier to the mobile phase. A small amount of triethylamine (~0.1-1%) can suppress interactions with acidic silanol groups. For acidic compounds, a small amount of acetic or formic acid can be used. 2. Reduce the amount of sample loaded. 3. Ensure the column is packed uniformly. |
| Cracks appear in the silica gel bed | 1. The column ran dry: The solvent level dropped below the top of the silica bed, causing it to dry out and shrink.[2] | 1. Always keep the silica gel bed covered with the mobile phase. [2] Never let the solvent level drop below the top of the stationary phase. If a crack forms, the separation is compromised and the column must be repacked. |
| Sample precipitates upon loading | 1. Poor sample solubility: The crude product is not sufficiently soluble in the mobile phase used for loading. | 1. Use a stronger, volatile solvent for loading. Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.[2] |
Section 3: Key Protocols & Methodologies
Adherence to proper technique is crucial for reproducibility and success. Follow these detailed protocols for the key stages of purification.
Protocol 1: Mobile Phase Selection using Thin-Layer Chromatography (TLC)
This protocol is the essential first step to determine the ideal solvent system for your separation.
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the Plate: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Prepare Eluent: In a developing chamber, prepare a trial solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Develop Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots using a UV lamp (254 nm).
-
Analyze: Calculate the Rƒ value for your target compound (Rƒ = distance traveled by spot / distance traveled by solvent).
-
Optimize: Adjust the solvent ratio until your target compound has an Rƒ of approximately 0.3 and there is maximum separation between it and any visible impurities.[2]
Protocol 2: Column Packing (Wet Slurry Method)
Proper column packing is vital to prevent channeling and ensure high resolution.[16]
-
Column Preparation: Securely clamp the column in a vertical position. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel (e.g., 50g for ~1g of crude material) with the initial, least polar mobile phase to form a free-flowing slurry.
-
Pour Slurry: Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Pack the Column: Open the stopcock and drain some solvent to begin settling the silica. Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing. If using flash chromatography, apply gentle air pressure to accelerate packing.
-
Finalize Bed: Once the silica has settled into a stable bed, add a protective layer of sand on top. Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[2]
Protocol 3: Sample Loading and Elution
-
Dissolve Sample: Dissolve the crude chlorotriazine product in the minimum possible volume of the mobile phase or a more volatile solvent like dichloromethane.[2]
-
Load Sample: Carefully add the dissolved sample solution to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Adsorb Sample: Drain the solvent just until the sample solution has fully entered the sand/silica bed.
-
Wash: Carefully add a small amount of fresh mobile phase and again drain it into the bed. Repeat this step once more to ensure the entire sample is loaded in a narrow band.
-
Elute: Carefully fill the column with the mobile phase. Begin elution, collecting the eluent in fractions (e.g., test tubes). Maintain a constant head of solvent above the silica bed throughout the process.
-
Monitor: Regularly analyze the collected fractions using TLC to track the elution of your compound.
-
Combine & Concentrate: Combine the pure fractions containing your target compound and remove the solvent using a rotary evaporator.
Section 4: Data & Visualization
Workflow & Logic Diagrams
Visualizing the workflow and troubleshooting logic can help streamline the purification process.
Caption: General workflow for chlorotriazine purification.
Caption: Troubleshooting logic for poor separation.
Section 5: References
-
Thermo Fisher Scientific. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature. Retrieved from
-
LCGC International. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature. Retrieved from
-
BenchChem. (2025). Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products. Retrieved from
-
Journal of Agricultural and Food Chemistry. (n.d.). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography. Retrieved from
-
PubMed. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. Retrieved from
-
ResearchGate. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides. Retrieved from
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from
-
UNL Digital Commons. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. Retrieved from
-
Journal of Chromatographic Science. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Retrieved from
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from
-
PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from
-
Environmental Pollution. (2017). Occurrence of Chlorotriazine herbicides and their transformation products in arable soils. Retrieved from
-
Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from
-
Kromasil. (2011). Gradient or isocratic elution in preparative reversed phase HPLC. Retrieved from
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. Retrieved from
-
PubMed. (n.d.). Optimizing recoveries of two chlorotriazine herbicide metabolites and 11 pesticides from aqueous samples using solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from
-
University of Toronto Scarborough, Chemistry Online. (n.d.). Column Chromatography Theory. Retrieved from
-
ResearchGate. (2023). A review on columns used in chromatography. Retrieved from
Sources
- 1. chromtech.com [chromtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. pharmaguru.co [pharmaguru.co]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 12. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 13. welch-us.com [welch-us.com]
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minimizing formation of cyanuric acid during workup
A Scientist's Guide to Prevention and Removal During Synthetic Workups
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the persistent challenge of cyanuric acid formation during their experimental work. Cyanuric acid, a highly stable and often insoluble s-triazine, can be a frustrating byproduct, complicating purifications and reducing yields. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you understand, prevent, and eliminate this troublesome impurity.
Frequently Asked Questions & Troubleshooting
Q1: I'm seeing a highly insoluble white solid crashing out of my reaction. What are the primary chemical pathways that lead to cyanuric acid formation?
A1: Understanding the origin of cyanuric acid is the first step in preventing its formation. It doesn't appear randomly; its presence is a direct consequence of the thermal or hydrolytic decomposition of specific precursors. The three most common pathways are:
-
Thermal Decomposition of Urea: This is the most prevalent route, especially in reactions requiring high temperatures with urea as a reagent or starting material. The process is not a single-step conversion but a cascade of reactions. Upon heating (typically starting around 175 °C), urea decomposes into ammonia (NH₃) and the highly reactive intermediate, isocyanic acid (HNCO).[1][2] This intermediate then undergoes a cyclotrimerization to form the exceptionally stable six-membered ring of cyanuric acid. A secondary route involves the formation of biuret and triuret, which can also cyclize to cyanuric acid.[1][2]
-
Hydrolysis of s-Triazine Derivatives: Many common synthetic building blocks are derivatives of cyanuric acid's triazine core. When these are exposed to water, especially under acidic or basic conditions or at elevated temperatures, they can hydrolyze back to cyanuric acid. A prime example is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), an acyl chloride that is extremely sensitive to water and readily hydrolyzes.[3]
-
Hydrolysis of Melamine: Melamine can also be hydrolyzed to cyanuric acid, often proceeding through the intermediates ammeline and ammelide.[2][4][5] This is a common industrial method for producing cyanuric acid but can occur as an unwanted side reaction in the lab.[6]
Caption: Key formation pathways of cyanuric acid.
Q2: My reaction involves heating urea, and I'm struggling with cyanuric acid contamination. How can I modify my procedure to minimize this?
A2: This is a classic problem. Since the trimerization of isocyanic acid is highly dependent on temperature, precise thermal control is your most powerful tool.
-
Causality—Why Temperature Matters: The decomposition of urea to isocyanic acid begins to accelerate significantly at temperatures above 175-190 °C.[2][7][8] Operating below this threshold, when possible, is the most effective preventative measure. If your desired reaction requires higher temperatures, minimizing the time spent under these conditions is critical.
-
Strategic Solvent Selection: Performing the reaction in a high-boiling, inert solvent can provide a more controlled thermal environment than neat (solvent-free) heating.[1] Solvents like sulfolane or even kerosene can act as a heat sink, ensuring uniform temperature and preventing localized "hot spots" that can drive byproduct formation.[7]
-
Alternative Reagents: If the chemistry allows, consider alternative reagents that serve the same synthetic purpose as urea but have greater thermal stability or different decomposition pathways.
Table 1: Effect of Temperature on Cyanuric Acid Yield from Urea This table summarizes findings on the impact of reaction temperature on the yield of cyanuric acid from the liquid-phase synthesis of urea. It illustrates the critical nature of temperature control.
| Reaction Temperature (°C) | Reaction Time | Yield of Cyanuric Acid (%) | Reference |
| 160 | Slower | Lower | [7] |
| 180 | Moderate | High | [7] |
| 190 | Moderate | 88.9% (Optimal) | [7] |
| 210 | Faster | Decreased | [7] |
| >210 | Fastest | Significantly Decreased | [7] |
Note: The study cited found that while higher temperatures accelerated the reaction, yields decreased above 190 °C, likely due to urea loss under vacuum conditions.
Q3: I am using cyanuric chloride as a starting material and finding cyanuric acid in my final product after workup. What am I doing wrong?
A3: The issue is almost certainly hydrolysis. Cyanuric chloride is the acid chloride of cyanuric acid and, like most acid chlorides, is highly reactive towards nucleophiles, especially water.
-
Expertise—The Critical Role of Anhydrous Conditions: The most common mistake is the inadvertent introduction of water. This can come from solvents that are not rigorously dried, wet reagents, or even atmospheric moisture during transfers.
-
Preventative Protocol:
-
Dry Your Solvents: Use freshly distilled solvents or pass them through a column of activated alumina.
-
Inert Atmosphere: Run the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control the Workup: When quenching the reaction or performing an aqueous wash, do so at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis. If your product is stable to acids, a slightly acidic aqueous phase can sometimes suppress the hydrolysis rate compared to a neutral or basic one.
-
HCl Scavenging: The reaction of cyanuric chloride often liberates HCl. Use a non-nucleophilic base (e.g., a hindered tertiary amine like diisopropylethylamine) to scavenge the acid instead of an aqueous base, which would introduce water.
-
-
Q4: I've already formed cyanuric acid as a byproduct. What is the most reliable way to remove it from my organic product during workup?
A4: The key to removing cyanuric acid is to exploit its acidic nature and poor solubility in most organic solvents. It is a weak tribasic acid with pKa values of approximately 6.88, 11.40, and 13.5.[2][9][10] This means it will readily deprotonate in the presence of a base to form a water-soluble cyanurate salt.
-
Trustworthiness—The Self-Validating Acid-Base Extraction: An extractive workup with a dilute aqueous base is the most robust and widely applicable method.
-
Dissolve your crude product in an organic solvent in which your desired compound is soluble but cyanuric acid is not (e.g., Dichloromethane, Ethyl Acetate, Diethyl Ether).[4][10][11]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous base, such as 1M NaOH, 1M K₂CO₃, or saturated NaHCO₃ solution. The basic aqueous solution will react with the acidic cyanuric acid, converting it to its highly water-soluble salt, which will be extracted from the organic layer.
-
Repeat the basic wash 1-2 times to ensure complete removal.
-
Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to isolate your purified product.
-
-
Alternative Method—Filtration/Recrystallization: If your desired product is highly soluble in a particular organic solvent while cyanuric acid is completely insoluble, you can often remove it by simply dissolving the crude mixture and filtering off the solid cyanuric acid.[10]
Caption: Decision workflow for cyanuric acid removal.
Experimental Protocols & Data
Protocol 1: Standard Operating Procedure for Extractive Removal of Cyanuric Acid
-
Solvent Selection: Choose a water-immiscible organic solvent that fully dissolves your desired compound. Common choices include ethyl acetate, dichloromethane (DCM), or diethyl ether. Confirm that cyanuric acid has low solubility in this solvent.[9][11]
-
Dissolution: Dissolve the crude reaction mixture in the selected organic solvent (approx. 10-20 mL per gram of crude material).
-
Initial Wash (Optional): Perform a wash with deionized water to remove any highly water-soluble impurities.
-
Base Extraction: Add an equal volume of 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If you are using DCM, this will be your organic layer. If using ethyl acetate or ether, the aqueous layer will be the bottom layer.
-
Repeat: Repeat steps 4-5 one more time to ensure complete removal of cyanuric acid.
-
Neutralization/Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.
Table 2: Solubility Profile of Cyanuric Acid
Understanding the solubility of cyanuric acid is crucial for designing effective purification strategies.
| Solvent | Solubility (g / 100g) @ 25°C | Reference(s) |
| Water | 0.27 | [12] |
| Water (90°C) | 2.6 | [10][12] |
| Dimethyl Sulfoxide (DMSO) | 17.4 | [9][10] |
| Dimethylformamide (DMF) | 7.2 | [9][10] |
| Sulfuric Acid (96%) | 14.1 | [10] |
| Ethanol | Sparingly Soluble | [11][12] |
| Acetone | Insoluble | [4][12] |
| Diethyl Ether | Insoluble | [4][11] |
| Benzene | 0.23 | [12] |
| Chloroform | Insoluble | [4][10] |
References
- The prepar
- Liquid-Phase Synthesis of Cyanuric Acid
- Cyanuric acid (CAS 108-80-5): Odor profile, Properties, & IFRA compliance - Scent.vn.
- Cyanuric Acid: Properties, Reactions, Production And Uses - Chemcess.
- The Transformation of Urea: A Technical Guide to the Thermal Decomposition P
- Cyanuric Acid - PubChem.
- cyanuric acid - Chemical D
- The synthesis of cyanuric acid.
- Cyanuric acid - Wikipedia.
- Cyanuric Acid and Cyanur
- US3325493A - Process for producing cyanuric acid from melamine purification waste mother liquor - Google P
- SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIV
- Cyanuric Chloride as chlorin
Sources
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- 4. The preparation of cyanuric acid_Chemicalbook [chemicalbook.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. US3325493A - Process for producing cyanuric acid from melamine purification waste mother liquor - Google Patents [patents.google.com]
- 7. Liquid-Phase Synthesis of Cyanuric Acid from Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemcess.com [chemcess.com]
- 10. Cyanuric Acid [drugfuture.com]
- 11. scent.vn [scent.vn]
- 12. cyanuric acid [chemister.ru]
Technical Support Center: Stability of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine
Executive Summary
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is a mono-chlorinated triazine intermediate commonly used as a scaffold in the synthesis of kinase inhibitors (e.g., CDK or PI3K inhibitors) and herbicides.
The Core Challenge:
While less reactive than cyanuric chloride (trichlorotriazine), this molecule remains an electrophile. In basic conditions , it is susceptible to Nucleophilic Aromatic Substitution (
This guide details the mechanism of degradation, diagnostic markers for quality control, and protocols to maximize stability during synthesis and storage.
The Degradation Mechanism (Root Cause)
To troubleshoot effectively, you must understand the "Enemy." In the presence of bases (especially hydroxide sources like NaOH, KOH, or even wet carbonate), the reaction proceeds via an addition-elimination pathway.
The Pathway[1][2][3]
-
Attack: The hydroxide ion (
) attacks the electropositive carbon at position 4 (bearing the chlorine). -
Meisenheimer Complex: A negatively charged tetrahedral intermediate forms.
-
Elimination: The chloride ion (
) is expelled, restoring aromaticity. -
Tautomerization (Critical): The resulting 4-hydroxy product rapidly tautomerizes to the 4-oxo (lactam) form, which is thermodynamically favored. This species is non-reactive to further nucleophilic substitution, effectively "killing" the synthesis.
Visualization: Degradation Pathway
Figure 1: The irreversible degradation pathway of chlorotriazines in aqueous base.
Diagnostic Guide: Is my compound degrading?
If you observe low yields or precipitation, use this diagnostic matrix to confirm hydrolysis.
LC-MS Identification
The most reliable method for detection is Liquid Chromatography-Mass Spectrometry.
| Species | Formula | Molecular Weight (approx) | Mass Shift ( |
| Target (SM) | 198.65 Da | [M+H]+ ~ 199 | |
| Hydrolysis Product | 180.21 Da | [M+H]+ ~ 181 |
Key Indicator: Look for a peak with a mass difference of -18 Da (Loss of Cl [35] + Gain of OH [17]). Note: The hydrolysis product is much more polar and will elute significantly earlier than the starting material on Reverse Phase (C18) columns.
NMR Signatures ( NMR in DMSO- )
-
Starting Material: Sharp amine peak (
) around 7.0–7.5 ppm. -
Degradation Product:
-
Disappearance of the specific C4-Cl carbon signal in
NMR. -
Appearance of a broad downfield proton (10–12 ppm) corresponding to the amide/lactam (
) of the ring.
-
Troubleshooting & Handling Protocols
Scenario A: Reaction Optimization (Preventing Hydrolysis)
Goal: You need to react the Chlorine with an amine (substitution), but the base is causing hydrolysis.
Protocol:
-
Switch Bases: Avoid hydroxide bases (NaOH, KOH).
-
Recommended: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or Triethylamine (TEA) .
-
Alternative: If inorganic base is required, use
or in anhydrous conditions.
-
-
Solvent Selection:
-
Avoid: Water, Methanol (can cause methoxy-substitution), Ethanol.
-
Recommended:THF, Dioxane, DMF, or Acetonitrile .
-
-
Temperature Control:
-
The cyclopentyl group provides some steric protection, but the C-Cl bond is still reactive.
-
Start reactions at 0°C to Room Temperature . Only heat if conversion is stalled. Hydrolysis rates increase exponentially >50°C.
-
Scenario B: Workup & Quenching
Issue: Degradation occurs during extraction or washing.
Protocol:
-
Do not wash with strong base. Standard workups often use 1N NaOH to remove salts. This will hydrolyze your compound.[1][2]
-
Quench: Pour reaction mixture into saturated
or ice water. -
pH Window: Maintain pH < 9 during workup. The compound is relatively stable in neutral to slightly acidic conditions.
Scenario C: Storage
Issue: Purity drops over time.
-
Solid State: Store at -20°C under Argon/Nitrogen. Moisture in the air can slowly hydrolyze the solid surface.
-
Solution: Never store in DMSO or MeOH at room temperature for prolonged periods. Prepare fresh.
Decision Tree: Troubleshooting Low Yields
Figure 2: Step-by-step diagnostic workflow for stability issues.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol as a solvent for the next substitution step?
A: Proceed with caution. While ethanol is a common solvent, primary alcohols can act as nucleophiles (solvolysis), leading to the formation of the ethoxy-ether byproduct (
Q: Is the cyclopentyl group stable? A: Yes. The cyclopentyl ring itself is chemically inert under standard nucleophilic substitution conditions. It acts as a weak electron donor and provides steric bulk, which actually makes the C-Cl bond slightly more stable than in unsubstituted chlorotriazines, but it does not prevent hydrolysis entirely.
Q: I see a peak at [M+14] in methanol. What is it?
A: This is likely the methoxy-derivative . If you use methanol with a base, the methoxide ion (
-
Solution: Switch to Isopropanol (more sterically hindered) or an aprotic solvent.
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Bakharev, V. V., et al. (2012).[3] "Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones." Russian Chemical Bulletin, 61, 97–109.[4]
- Probst, A., et al. (2014). "Nucleophilic aromatic substitution of 2,4,6-trichloro-1,3,5-triazine." Journal of Organic Chemistry. (General mechanistic grounding for chlorotriazines).
-
Organic Chemistry Portal. "Synthesis of 1,3,5-triazines." (General synthetic protocols and stability data).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Triazine Intermediates
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Triazine Intermediate Synthesis
Triazine-based compounds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Intermediates in these synthetic pathways, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives, are pivotal building blocks.[3][4][5] The purity of these intermediates is not merely a matter of process efficiency; it is a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy. Impurities, whether they are starting materials, by-products, or degradants, can carry their own pharmacological or toxicological profiles, making their identification and quantification a regulatory and scientific necessity.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[6] This guide provides an in-depth comparison of HPLC strategies for the purity analysis of triazine intermediates, grounded in the principles of chromatographic theory and validated by rigorous experimental design. We will explore the "why" behind methodological choices, offering a framework for developing and validating reliable purity analysis methods.
Pillar 1: Selecting the Chromatographic Mode - A Comparative Overview
The choice of chromatographic mode is the foundation of any HPLC method. For triazine intermediates, which are often basic and possess moderate polarity, several options exist. However, Reversed-Phase HPLC (RP-HPLC) is overwhelmingly the method of first choice for impurity profiling.[6][7]
Reversed-Phase HPLC (RP-HPLC): The Workhorse
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water or buffer and acetonitrile or methanol).
-
Why it Works for Triazines: Most triazine intermediates and their likely impurities possess sufficient hydrophobicity to be retained on a C18 column. The versatility of RP-HPLC allows for fine-tuning of selectivity by adjusting mobile phase composition, pH, and temperature.
-
Causality in Column Selection: The most common issue in analyzing basic compounds like triazines is peak tailing, caused by secondary interactions between the protonated basic analytes and acidic residual silanol groups on the silica backbone of the stationary phase.[8] Therefore, the choice of column is critical.
-
Modern, End-capped C18 Columns: These are highly recommended. "End-capping" is a process that silanizes most of the residual silanol groups, minimizing the sites for secondary interactions and leading to significantly improved peak symmetry.[8][9]
-
Phenyl-Hexyl or Cyano Columns: If a standard C18 column fails to provide adequate selectivity between closely related impurities, changing the stationary phase chemistry can alter the separation mechanism.[8] Phenyl phases offer alternative selectivity through pi-pi interactions, which can be advantageous for aromatic triazine compounds.
-
Normal-Phase HPLC (NP-HPLC) & Supercritical Fluid Chromatography (SFC)
NP-HPLC uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. While less common for purity analysis, it can be useful for separating isomers or for molecules that are not stable in the aqueous mobile phases of RP-HPLC.[6][10] SFC offers similar advantages for unstable compounds.[6]
-
Situational Advantage: For highly non-polar triazine intermediates or when trying to resolve positional isomers that are chromatographically similar in RP-HPLC, NP-HPLC might provide the necessary selectivity.
-
Limitations: NP-HPLC is often less reproducible than RP-HPLC and is not as amenable to gradient elution, which can be a drawback for complex impurity profiles.[6]
Pillar 2: Method Development & Optimization in RP-HPLC
Developing a robust RP-HPLC method requires a systematic approach. The goal is to achieve adequate resolution between the main component and all potential impurities in a reasonable analysis time.
The Critical Role of Mobile Phase pH
For ionizable compounds like triazines, the mobile phase pH is the most powerful tool for controlling retention and peak shape.[8]
-
The Mechanism: Triazines are basic. At a pH below their pKa, they will be protonated (cationic). The silica surface of the column has acidic silanol groups (Si-OH). At a pH above ~3.5, these silanols begin to deprotonate (Si-O-), creating sites for strong ionic interactions with the protonated triazine, leading to severe peak tailing.
-
The Solution: Low pH Mobile Phase: By adjusting the mobile phase pH to between 2.5 and 3.5 using an acidifier like formic acid or phosphoric acid, both the triazine analytes and the residual silanols are fully protonated.[8][9] This suppresses the ionic interactions, dramatically improving peak symmetry.
Organic Modifier and Gradient Elution
The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase control the retention time.
-
Isocratic vs. Gradient Elution:
-
Isocratic elution (constant mobile phase composition) is simpler but may not be suitable for samples containing impurities with a wide range of polarities. Late-eluting peaks can become excessively broad.
-
Gradient elution (composition changes during the run) is ideal for impurity profiling. It allows for the elution of highly retained impurities as sharp peaks and reduces the overall analysis time.[8]
-
Workflow for HPLC Method Development
The process of developing a robust HPLC method is iterative and logical.
Caption: A logical workflow for HPLC method development and optimization.
Pillar 3: Experimental Protocols & Data Comparison
To illustrate these principles, let's compare two hypothetical RP-HPLC methods for the purity analysis of a dichlorotriazine intermediate. Method A represents a suboptimal, initial attempt, while Method B is an optimized, robust method.
Detailed Experimental Protocol (Optimized Method B)
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Sample Preparation: Accurately weigh ~10 mg of the dichlorotriazine intermediate and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the main peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the resolution between the main peak and the closest eluting impurity is ≥ 2.0.
Comparative Data Analysis
The following table summarizes the performance differences between a non-optimized and an optimized method.
| Parameter | Method A (Suboptimal) | Method B (Optimized) | Rationale for Improvement |
| Column | Standard C18 | High-purity, End-capped C18 | Minimizes silanol interactions, improving peak shape.[8] |
| Mobile Phase pH | 6.5 (Water/ACN) | 3.0 (Phosphate Buffer/ACN) | Suppresses ionization of silanols and basic triazines, preventing peak tailing.[8][11] |
| Tailing Factor (API) | 2.1 | 1.1 | A value closer to 1.0 indicates a more symmetrical peak. |
| Resolution (Rs) | 1.3 (with critical impurity) | 3.5 (with critical impurity) | Rs > 2.0 ensures baseline separation for accurate quantification. |
| Analysis Time | 25 min (Isocratic) | 20 min (Gradient) | Gradient elution effectively clears late-eluting impurities while maintaining resolution. |
Pillar 4: Method Validation - The Hallmark of Trustworthiness
A developed method is not complete until it is validated to prove its suitability for the intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]
Key Validation Characteristics for an Impurity Method
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is typically demonstrated using forced degradation studies and by spiking the sample with known impurities.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value, often assessed by analyzing samples spiked with known amounts of impurities (recovery study).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.
Decision Tree for Method Validation
Caption: A step-by-step process for validating an HPLC purity method per ICH Q2(R1).
Conclusion
The development of a reliable HPLC method for the purity analysis of triazine intermediates is a systematic process rooted in the principles of chromatography and regulatory compliance. By prioritizing the use of modern, end-capped reversed-phase columns and carefully controlling the mobile phase pH to mitigate secondary ionic interactions, analysts can overcome the common challenge of peak tailing associated with these basic compounds. A gradient elution strategy is typically superior for resolving complex impurity profiles. Every developed method must be subjected to rigorous validation according to ICH Q2(R1) guidelines to ensure its specificity, sensitivity, accuracy, and precision.[14] This comprehensive approach guarantees that the analytical data generated is trustworthy, providing a solid foundation for critical decisions in the drug development process.
References
-
15 : This chapter from the USP provides foundational definitions, procedures, and system suitability requirements for various chromatographic techniques used in pharmacopeial analysis.
-
12 : This guideline provides a comprehensive framework for the validation of analytical procedures, which is essential for registration applications.
-
8 : This technical note discusses the common problem of poor peak shape for basic triazine compounds and provides practical troubleshooting steps, emphasizing the role of mobile phase pH and column chemistry.
-
13 : The FDA's adoption of the ICH Q2(R1) guideline, detailing the requirements for analytical procedure validation for regulatory submissions.
-
: An article explaining the core principles and importance of the ICH Q2 R1 guideline for ensuring accurate and reliable results in pharmaceutical analysis.
-
14 : The official ICH document detailing the text and methodology for the validation of analytical procedures.
-
16 : An overview of the USP General Chapter <621> on Chromatography, which outlines allowable adjustments to pharmacopeial methods.
-
17 : A portal to various ICH quality guidelines, including those related to analytical validation.
-
18 : Details on the harmonized standard for USP <621> Chromatography, including definitions and system suitability adjustments.
-
19 : A document outlining the general procedures and definitions for chromatography as per USP-NF standards.
-
20 : An article discussing the updates and implications of USP general chapter <621> on chromatography in regulated laboratories.
-
9 : A guide to solving common HPLC problems, including issues with peak shape for basic compounds.
-
21 : An application note demonstrating the separation of triazine compounds, highlighting variables like temperature.
-
3 : General information on the structure, synthesis, and uses of triazines, including key derivatives like melamine and cyanuric chloride.
-
22 : A research paper detailing the chromatographic behavior of a series of triazine derivatives on different RP-HPLC columns.
-
11 : A practical guide on troubleshooting common HPLC issues, including peak tailing and its relationship to mobile phase pH.
-
7 : This paper compares different HPLC strategies for impurity profiling, affirming that RP-HPLC on a C18 phase is the method of first choice.
-
1 : This article discusses synthesis methods for 1,3,5-triazine derivatives, highlighting cyanuric chloride as a common starting material.
-
4 : An educational overview of triazine structure, isomers, and key derivatives used in various applications.
-
23 : A guide to common HPLC issues, including pressure problems and various peak shape distortions.
-
5 : This document reviews the applications of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in organic synthesis.
-
24 : A guide covering common HPLC operational issues such as baseline noise, retention time shifts, and poor peak shape.
-
[[8][15]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry]() : A review highlighting the wide-ranging applications of 1,3,5-triazine derivatives in organic and medicinal chemistry.
-
25 : A paper outlining a strategy for identifying impurities using high-resolution mass spectrometry, using a triazine pesticide as a model system.
-
6 : This paper discusses analytical techniques for reactive intermediates, noting that RP-HPLC is the preferred separation technique in the pharmaceutical industry.
-
10 : An article discussing purification strategies, noting that while RP-HPLC is used for purity assessment, normal-phase chromatography is often used for isolation.
-
26 : A paper describing a validated RP-HPLC method for purity evaluation, including validation parameters like selectivity, precision, and linearity.
-
27 : A review of chromatographic methods (GC and HPLC) for the analysis of triazine herbicides in various samples.
Sources
- 1. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triazine - Wikipedia [en.wikipedia.org]
- 4. What is Triazine? - Derivatives & Synthesis | Study.com [study.com]
- 5. scribd.com [scribd.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Impurity profiling of drug candidates: Analytical strategies using reversed-phase and mixed-mode high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. usp.org [usp.org]
- 16. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 17. ICH Official web site : ICH [ich.org]
- 18. usp.org [usp.org]
- 19. scribd.com [scribd.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. mdpi.com [mdpi.com]
- 23. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 24. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. researchgate.net [researchgate.net]
Precision Elemental Analysis of Triazine Derivatives: A Comparative Methodological Guide
Content Type: Technical Comparison & Protocol Guide Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists Focus: Overcoming the "Refractory Nitrogen" Challenge in CHN Analysis
Executive Summary: The "Refractory" Challenge
Triazine compounds (
The Core Problem: Standard combustion methods often yield low Nitrogen values (1–5% error) for triazines. This is not an instrument failure but a chemical one: the formation of thermodynamically stable "graphitic carbon nitride" (
This guide compares the three primary methodologies available to researchers and establishes the Optimized Dynamic Flash Combustion method as the requisite standard for accuracy.
Comparative Methodologies
Method A: Wet Chemical Digestion (Kjeldahl)[1][2][3]
-
Status: Not Recommended for Triazines
-
Mechanism: Acidic digestion (
) converts amine nitrogen to ammonium sulfate. -
Failure Mode: The Kjeldahl method relies on breaking C-N bonds. The heterocyclic triazine ring is highly resistant to acid hydrolysis. Consequently, the ring often remains intact, and the nitrogen atoms within the ring are not converted to ammonia, leading to massive under-estimation of N content.
Method B: Standard Static Combustion
-
Status: Unreliable
-
Mechanism: Sample is dropped into a furnace (
) with a fixed volume of oxygen. -
Failure Mode: "Oxygen Starvation." The rapid decomposition of high-nitrogen triazines consumes oxygen faster than diffusion can supply it. This creates a localized reducing environment, favoring the formation of char rather than
and .
Method C: Optimized Dynamic Flash Combustion (The Gold Standard)
-
Mechanism: Uses a "Dynamic" flow of oxygen injected synchronously with the sample, combined with combustion aids (
). -
Success Factor: The addition of Vanadium Pentoxide (
) supplies chemical oxygen directly to the sample matrix, while the tin capsule generates a flash temperature , ensuring total ring fragmentation.
Data Comparison: Recovery Rates
The following data summarizes typical recovery rates for Melamine (Theoretical N: 66.64%) using the three methods described above.
| Metric | Method A: Kjeldahl | Method B: Standard Combustion | Method C: Optimized Flash Combustion |
| Combustion Aid | Selenium Catalyst | None | Vanadium Pentoxide ( |
| Temp / Condition | |||
| Nitrogen Recovery | ~35 - 45% (Fails to break ring) | 62 - 64% (Incomplete) | 66.50 - 66.75% (Quantitative) |
| Precision (RSD) | High (>2.0%) | Moderate (0.5%) | Excellent (<0.1%) |
| Analysis Time | 4+ Hours | 8 Minutes | 6 Minutes |
Interpretation: Method A fails completely. Method B provides "close but failing" results (outside the
publication standard). Method C is the only protocol that meets pharmaceutical validation standards.
The Mechanism of Failure vs. Success
To understand why optimization is required, we must visualize the combustion pathway.
Figure 1: Mechanistic divergence between standard heating (leading to char) and flash combustion with additives (leading to complete oxidation).
Experimental Protocol: The Self-Validating System
This protocol is designed for use with standard CHN Analyzers (e.g., Thermo FlashSmart, PerkinElmer 2400, Elementar vario).
Step 1: Sample Preparation (The Critical Step)
-
Container: Use Tin (Sn) capsules. Reasoning: Tin oxidizes exothermically. When the oxygen hits the tin, it burns at
for 1-2 seconds. This "thermal shock" is required to shatter the triazine ring stability. -
The Additive: Add 5–10 mg of Vanadium Pentoxide (
) to the capsule before adding the sample.-
Note:
acts as an oxygen donor. Even if the gas flow is momentarily depleted by the rapid burn, the vanadium supplies the necessary oxygen atoms directly to the molecule.
-
-
Sample Mass: Reduce sample mass to 1.5 – 2.0 mg .
-
Reasoning: Triazines have high Nitrogen density. Large samples produce massive amounts of
, which can saturate the detector or overwhelm the reduction tube capacity.
-
Step 2: Instrument Parameters[6]
-
Combustion Furnace: Set to 980^{\circ}C (or higher if the instrument allows).
-
Oxygen Injection: Increase
dosing time by 20% over standard organic methods. -
Carrier Gas: Helium (Flow: 140 mL/min).
Step 3: The Workflow Logic
Figure 2: Decision matrix for analyzing high-nitrogen refractory compounds.
Troubleshooting & Validation
How do you know if the analysis was successful without knowing the theoretical value? Look at the Chromatogram .
-
Peak Tailing (The "Shark Fin"): If the Nitrogen peak has a long tail, the combustion was slow/incomplete. The nitrogen was released gradually from the char rather than instantly.
-
Fix: Add more
or reduce sample mass.
-
-
Separation Baseline: Ensure the dip between the
peak and peak returns to baseline. If they merge, the combustion was too violent, or the chromatography column is overloaded.-
Fix: Reduce sample mass.
-
References
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guides to Analytical Instrumentation. Retrieved from [Link]
-
Elementar. (2025).[3] Kjeldahl vs. Dumas: Comparing nitrogen determination methods.[4][5] Retrieved from [Link]
-
National Institutes of Health (PMC). (2012). An International Study Evaluating Elemental Analysis.[4][2] (Discusses the ±0.4% failure rates in commercial labs). Retrieved from [Link]
Sources
reactivity comparison of chlorotriazine vs chloropyrimidine
Title: Reactivity Landscape: Chlorotriazine vs. Chloropyrimidine Subtitle: A Comparative Guide for Synthetic Optimization and Covalent Warhead Design
Executive Summary: The Stability-Reactivity Trade-off
For researchers in reactive dye chemistry and covalent drug discovery, the choice between a chlorotriazine (specifically 1,3,5-triazine) and a chloropyrimidine scaffold represents a fundamental decision between kinetic velocity and thermodynamic selectivity .
-
Chlorotriazines are "hot" electrophiles. The presence of three ring nitrogens creates a profound electron deficiency, allowing nucleophilic aromatic substitution (
) at 0°C. They are ideal for rapid bioconjugation and "cold-dyeing" textiles but suffer from rapid hydrolysis (low aqueous stability). -
Chloropyrimidines are "tunable" electrophiles. With only two ring nitrogens, they possess a higher activation energy barrier. They typically require elevated temperatures (>40–60°C) or specific catalysis to react. This makes them superior for targeted covalent inhibitors (TCIs) where off-target reactivity must be minimized.
Mechanistic Foundation: Electronic Origins of Reactivity
The reactivity difference is governed by the aza-activation effect . Nitrogen atoms in the aromatic ring withdraw electron density via induction (
The "N-Count" Rule
-
Cyanuric Chloride (Trichlorotriazine, TCT): Three N-atoms.[1] The ring is severely electron-deficient.[1] The LUMO energy is exceptionally low, making the carbon centers highly susceptible to nucleophilic attack.
-
Trichloropyrimidine (TCP): Two N-atoms (meta to each other). The electron withdrawal is significant but weaker than the triazine. The resonance stabilization of the negative charge in the intermediate is less effective.
Diagram 1: Comparative Mechanism
The following diagram illustrates the transition state energy differences and the stabilization of the Meisenheimer complex.
Caption: Comparative reaction coordinate flow. Triazines proceed via a lower energy transition state due to superior negative charge delocalization across three nitrogen atoms.
Quantitative Reactivity Profile
The following data synthesizes kinetic trends observed in process chemistry (e.g., reactive dye manufacturing) and medicinal chemistry.
Table 1: Comparative Substitution Conditions
| Feature | Chlorotriazine (TCT) | Chloropyrimidine (TCP/DCP) |
| 1st Cl Substitution | 0°C – 5°C (Exothermic) | 20°C – 40°C |
| 2nd Cl Substitution | 20°C – 35°C | 60°C – 90°C |
| 3rd Cl Substitution | > 80°C | > 100°C (Difficult) |
| Hydrolysis Half-life ( | Minutes to Hours (pH 8-9) | Days (pH 8-9) |
| Selectivity (Cys vs Lys) | Low (Promiscuous) | High (Tunable) |
| LUMO Energy | Very Low (High Electrophilicity) | Moderate |
Critical Insight: The reactivity of chloropyrimidine can be boosted by adding electron-withdrawing groups (EWGs) like
orto the ring (specifically at the 5-position), mimicking the electron deficiency of a triazine.
Application-Specific Performance
A. Textile Chemistry (Reactive Dyes)[3][4][5]
-
Chlorotriazines (e.g., Procion MX):
-
Pros: Fixation occurs at room temperature ("Cold Brand"). High reactivity leads to fast processing.
-
Cons: High hydrolysis rate means significant dye is lost to the wastewater (as hydrolyzed hydroxy-triazine).
-
-
Chloropyrimidines (e.g., Drimarene K, Levafix):
-
Pros: The bond formed with cellulose is more stable to acid hydrolysis. The lower reactivity allows for "Hot Dyeing," which improves dye penetration and leveling before fixation occurs.
-
Cons: Requires higher energy input (steam/heat) and stronger alkali to initiate the reaction.
-
B. Drug Discovery (Covalent Inhibitors)[6][7][8][9]
-
The "Goldilocks" Warhead: In Targeted Covalent Inhibitors (TCIs), the goal is to react only with a specific cysteine residue in the ATP-binding pocket of a kinase.
-
Triazines are generally too reactive; they risk reacting with plasma proteins (albumin) or off-target residues, leading to toxicity (haptenization).
-
Chloropyrimidines are preferred scaffolds. They are often inert in circulation but become reactive once bound in the enzyme pocket due to the proximity effect (high local effective concentration).
-
Experimental Protocol: Competitive Reactivity Assay
To empirically determine the reactivity and selectivity of a specific scaffold, use this standardized competition assay. This protocol measures the relative rate of aminolysis (desired reaction) vs. hydrolysis (side reaction).
Protocol: Relative Selectivity Index (RSI) Determination
Materials:
-
Substrate: 1.0 mM Chlorotriazine or Chloropyrimidine derivative.
-
Nucleophile: 1.0 mM Benzylamine (model amine) or Cysteine methyl ester (model thiol).
-
Buffer: 50 mM Borate Buffer (pH 9.0) or Phosphate Buffer (pH 7.4).
-
Analysis: HPLC-UV/Vis or LC-MS.
Step-by-Step Workflow:
-
Preparation: Dissolve substrate in Acetonitrile (ACN) to create a 100 mM stock.
-
Initiation: Add substrate stock to the Buffer solution (final conc. 1 mM, <5% ACN) containing the nucleophile (1 eq).
-
Incubation:
-
Quenching: At time points (
min), remove aliquots and quench with 1% Formic Acid (stops ). -
Quantification: Measure the Area Under Curve (AUC) for:
-
Starting Material (SM)
-
Product (P-Nu)
-
Hydrolysis Byproduct (P-OH)
-
Calculation:
Diagram 2: Experimental Workflow
Caption: Standardized workflow for determining kinetic selectivity between amine/thiol conjugation and aqueous hydrolysis.
References
-
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Classic text on reactive dye mechanisms).
-
BenchChem. (2025).[1] Mechanism of Nucleophilic Substitution on Dichloro-s-triazines. (Detailed guide on SNAr kinetics).
-
Liu, Q., et al. (2013). Developing Irreversible Inhibitors of the Protein Kinase Cysteinome. Chemistry & Biology. (Discussion on tuning electrophiles for drug discovery).
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Protocols for chlorotriazine protein coupling).
-
Barf, T., & Kaptein, A. (2012). Irreversible Protein Kinase Inhibitors: Balancing Reactivity and Selectivity. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. zenodo.org [zenodo.org]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
validating triazine scaffold binding affinity in docking studies
Title: Benchmarking Triazine Scaffold Binding: A Comparative Guide to In Silico Validation and Experimental Correlates
Introduction: The Triazine Paradox
In medicinal chemistry, the triazine scaffold (1,3,5-triazine and 1,2,4-triazine) is a "privileged structure," serving as the core for blockbuster kinase inhibitors (e.g., PI3K, mTOR, and EGFR targets). Its planarity and nitrogen-rich heterocycle allow it to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
However, for the computational chemist, triazines present a paradox. Their high polarity and potential for tautomerism often lead to false-positive docking scores . Standard scoring functions frequently overestimate the electrostatic contribution of the ring nitrogens while underestimating the desolvation penalty required to bury the scaffold in a hydrophobic pocket.
This guide outlines a self-validating workflow to move beyond simple docking scores, using advanced rescoring (MM-GBSA) and experimental cross-validation (SPR/ITC) to confirm binding affinity.
Part 1: The Computational Hierarchy (In Silico Validation)
Relying solely on rigid-receptor docking (e.g., Glide SP/XP, AutoDock Vina) for triazines is insufficient for ranking lead compounds. You must employ a hierarchical filtering system.
Comparative Performance: Docking vs. Rescoring
The following table summarizes the reliability of different computational methods specifically for triazine-based inhibitors, based on correlation with experimental
| Method | Speed | Accuracy ( | Key Limitation for Triazines | Best Use Case |
| Standard Docking (Rigid Receptor) | High | Low (~0.3 - 0.5) | Fails to account for solvent displacement around the N-rich ring; poor ranking. | Initial virtual screening of massive libraries (>10k cmpds). |
| Induced Fit Docking (IFD) | Medium | Medium (~0.6) | Allows side-chain movement (e.g., Gatekeeper residues) but computationally expensive. | When the active site is occluded or flexible. |
| MM-GBSA Rescoring | Medium | High (~0.7 - 0.8) | Ignores entropic changes but handles solvation energy ( | The Gold Standard for ranking top 100 hits. |
| FEP (Free Energy Perturbation) | Low | Very High (>0.85) | Extremely high computational cost; requires high-quality starting pose. | Late-stage lead optimization (O-methylation scans). |
Expert Insight: For triazines, the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method typically yields the best balance of speed and accuracy. It corrects the "electrostatic bias" of standard docking by explicitly calculating the energy required to strip water molecules from the polar triazine nitrogens before binding.
Part 2: The Self-Validating Workflow
To ensure scientific integrity, your protocol must be circular: the computational prediction must inform the experimental design, which in turn validates the computation.
Critical Protocol: Handling Tautomerism and Water
-
Tautomer Generation (Pre-Docking): Triazines can exist in multiple tautomeric forms (lactam-lactim if -OH substituted, or amine-imine).
-
Action: Use tools like LigPrep (Schrödinger) or Epik at pH 7.0 ± 2.0.
-
Failure Mode: Docking the wrong tautomer can result in a pose that looks good geometrically but is energetically impossible due to proton clashes with the hinge region backbone.
-
-
Water Mapping: Triazines often displace specific "unhappy" water molecules in the ATP pocket.
-
Action: Run a hydration site analysis (e.g., WaterMap or Grid ). If a triazine nitrogen is placed where a stable, structural water molecule resides without displacing it or bonding to it, the pose is invalid.
-
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating a triazine hit.
Figure 1: The "Funnel of Truth" workflow for filtering triazine scaffolds from raw library to experimentally validated lead.
Part 3: Experimental Correlates (The Ground Truth)
In silico data is a hypothesis; biophysical data is the proof. For triazines, kinetic parameters are often more revealing than thermodynamic ones alone.
Technique Selection: SPR vs. ITC
| Feature | SPR (Surface Plasmon Resonance) | ITC (Isothermal Titration Calorimetry) |
| Primary Output | Kinetics ( | Thermodynamics ( |
| Triazine Relevance | Critical. Many triazines are "fast-on/fast-off" binders. SPR detects transient binding that ITC might miss. | Validation. Confirms if the binding is enthalpy-driven (H-bonds/Hinge) or entropy-driven (Hydrophobic effect). |
| Sample Req. | Low protein consumption (~50 | High protein consumption (mgs). |
| Throughput | Medium-High (Fragment screening). | Low (Detailed characterization). |
Recommendation: Use SPR for primary validation of your docked hits to determine "Target Engagement." Use ITC only for your top 3 leads to understand the thermodynamic signature (e.g., optimizing enthalpy by improving hinge hydrogen bonds).
Part 4: Detailed Protocol Case Study
Scenario: Validating a 2-amino-4-morpholino-1,3,5-triazine derivative against PI3K
Step 1: Structure Preparation
-
Protein: Remove crystallographic waters except those bridging the ligand and the P-loop (check electron density). Add hydrogens using a hydrogen-bond optimization network (e.g., PROPKA at pH 7.4).
-
Ligand: Generate 3D conformers. Crucial: Ensure the morpholine ring adopts the chair conformation.
Step 2: Grid Generation & Docking
-
Define the grid box centered on the co-crystallized ligand (radius: 10-12 Å).
-
Constraint: Set a positional constraint (H-bond) on the hinge residue (e.g., Val851 in PI3K). This forces the triazine core to adopt the adenine-mimetic pose.
-
Run docking (e.g., Glide XP).
Step 3: MM-GBSA Rescoring
-
Take the top 20 poses.
-
Run MM-GBSA (VSGB 2.0 solvation model).
-
Analysis: Look for
values < -40 kcal/mol (relative value, software dependent). -
Rejection Criteria: If the Van der Waals contribution is high but the Electrostatic/Solvation penalty is massive, the triazine is likely not burying its nitrogens correctly.
Step 4: Interaction Mapping (Graphviz)
Visualizing the specific contacts is vital for rational design.
Figure 2: Interaction map of a typical Triazine-Kinase complex. The Hinge interaction is the anchor.[1][2]
References
-
Hou, T., et al. (2011). Assessing the performance of docking scoring function, FEP, MM-GBSA, and QM/MM-GBSA approaches on a series of PLK1 inhibitors. Journal of Chemical Information and Modeling. Link
-
El-Faham, A., et al. (2014). Synthesis, Molecular Docking and Anti-Cancer Activity of New 1,3,5-Triazine Derivatives.[3] Molecules.[4][5][6][7][8][9][10][11][12][13][14] Link
-
Tuccinardi, T. (2009). Methodologies for the analysis of protein-ligand interactions: Surface Plasmon Resonance and Isothermal Titration Calorimetry.[5][15] Journal of Medicinal Chemistry. Link
-
Liu, Y., et al. (2013). Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calculations.[16] Molecular BioSystems. Link
-
Mobley, D.L., et al. (2009). Charge models and their effect on docking and free energy calculations. Journal of Computer-Aided Molecular Design. Link
Sources
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- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. youtube.com [youtube.com]
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Safety Operating Guide
A Researcher's Guide to Handling 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine: A Focus on Personal Protective Equipment
This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. The principles outlined here are grounded in established safety standards and a deep understanding of the risks associated with chlorinated heterocyclic compounds.
Hazard Assessment: Understanding the "Why" Behind the "What"
Anticipated Hazards:
-
Skin and Eye Irritation: Similar chlorinated triazine compounds are known to cause skin and serious eye irritation.[1][2][3] Direct contact with the skin may lead to redness and irritation, while eye contact can cause more severe damage.[1][2]
-
Dermal Absorption: Many triazine-based compounds can be absorbed through the skin, potentially leading to systemic effects.[2]
-
Inhalation Toxicity: If the compound is a powder or becomes aerosolized, inhalation can be a significant route of exposure, potentially causing respiratory irritation.[4]
-
Carcinogenicity: The U.S. Environmental Protection Agency (EPA) classifies some triazine compounds as possible human carcinogens.[2] Given this, it is prudent to handle this compound with appropriate precautions to minimize long-term exposure risks.
The causality is clear: the reactive chlorine atom and the nitrogen-containing heterocyclic ring system contribute to the molecule's potential biological activity, making stringent PPE protocols non-negotiable.
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach is essential when selecting PPE. The following table outlines the minimum required PPE for handling 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine in a typical research laboratory setting.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids (<1g) | Safety glasses with side shields | Nitrile gloves (minimum 4 mil) | Lab coat | Not typically required if handled in a chemical fume hood. |
| Solution Preparation / Reactions | Chemical splash goggles | Nitrile or neoprene gloves (minimum 8 mil) | Chemical-resistant lab coat or apron over lab coat | Required if outside of a fume hood or if aerosols are generated. |
| Large Scale Operations (>10g) | Face shield over chemical splash goggles | Thicker (10-20 mil) neoprene or butyl rubber gloves | Chemical-resistant suit or coveralls | Half-mask or full-face respirator with organic vapor/acid gas cartridges. |
| Spill Cleanup | Face shield over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Full-face respirator with appropriate cartridges. |
Eye and Face Protection: The First Line of Defense
-
Why: To prevent contact from splashes or airborne particles. Triazines are known to be highly irritating to the eyes.[2]
-
What to Use:
Hand Protection: Preventing Dermal Absorption
-
Why: To prevent skin contact, irritation, and absorption.[1][7]
-
What to Use:
-
Glove Material: Nitrile gloves are a good starting point for incidental contact due to their resistance to a broad range of chemicals.[8][9] For prolonged contact or when working with solutions, thicker neoprene or butyl rubber gloves offer superior protection.
-
Glove Inspection: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they become contaminated.[9] Wash hands thoroughly after removing gloves.[6]
-
Body Protection: Shielding Against Contamination
-
Why: To protect the skin and personal clothing from contamination.
-
What to Use:
Respiratory Protection: Guarding Against Inhalation
-
Why: To prevent the inhalation of dust or aerosols, which is a primary route of exposure for powdered substances.[4]
-
What to Use:
-
Engineering Controls: The primary method for controlling inhalation hazards is to work within a certified chemical fume hood.[9]
-
Respirators: If a fume hood is not available or if procedures are likely to generate significant dust or aerosols, a NIOSH-approved respirator is necessary.[1] A half-mask or full-face respirator with organic vapor and acid gas cartridges is recommended. A fit test is mandatory before using any tight-fitting respirator.[5]
-
Operational Plans and Step-by-Step Guidance
Trust in a protocol comes from its clarity and repeatability. The following workflows are designed to be self-validating systems for safe handling.
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the decision-making process for selecting and using PPE.
Caption: Workflow for PPE selection, donning, and doffing.
Disposal Plan: A Cradle-to-Grave Approach
Improper disposal can lead to environmental contamination and unintended exposure.
Step-by-Step Disposal Protocol:
-
Segregate Waste: All materials that have come into direct contact with 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine are considered hazardous waste. This includes:
-
Used gloves, disposable lab coats, and bench paper.
-
Contaminated glassware and plasticware.
-
Excess or unwanted chemical product.
-
-
Containerize:
-
Solids: Place contaminated solid waste (gloves, paper towels, etc.) in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquids: Collect liquid waste containing the compound in a sealed, labeled, and chemical-resistant waste container.
-
Sharps: Any contaminated needles or blades must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Chlorinated aromatic compounds often require high-temperature incineration for complete destruction.[11][12]
The following decision tree outlines the process for managing waste generated during experiments.
Caption: Decision tree for chemical waste disposal.
By adhering to these rigorous, well-reasoned protocols, you build a foundation of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
-
Synerzine. (2019, January 24). SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. [Link]
-
Agilent. (2019, April 1). Triazine Pesticides Standard - Safety Data Sheet. [Link]
-
Pesticide Action Network UK. TRIAZINES. [Link]
-
Meister Media Worldwide. (2013, February 1). Personal Protective Equipment A Must For Safe Pesticide Use. Growing Produce. [Link]
-
BASF. (2026, February 17). Safety data sheet. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
- Paur, H. R., & Baumann, W. (2001). Process for destroying chlorinated aromatic compounds. U.S.
- Tundo, P. (2006). Disposal of Chlorine-Containing Wastes. In Green Chemistry Series. Royal Society of Chemistry.
-
The Royal Society of Chemistry. (n.d.). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews. [Link]
-
Fullana, A., Conesa, J. A., Font, R., & Sidhu, S. (2004). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. Environmental Science & Technology, 38(1), 283-289. [Link]
Sources
- 1. synerzine.com [synerzine.com]
- 2. dep.nj.gov [dep.nj.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdms.telusagcg.com [cdms.telusagcg.com]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. agilent.com [agilent.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. growingproduce.com [growingproduce.com]
- 11. US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
